molecular formula C15H13NO3 B1271449 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 340319-91-7

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1271449
CAS No.: 340319-91-7
M. Wt: 255.27 g/mol
InChI Key: XARHILSRKCHUAE-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARHILSRKCHUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375049
Record name 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340319-91-7
Record name 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthetic Pathway for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is based on established methodologies for analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Core Synthesis Strategy

The most direct and frequently employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between a primary aromatic amine and itaconic acid.[1][2][3][4] This approach offers a straightforward route to the desired heterocyclic scaffold. In the context of the target molecule, the synthesis would involve the reaction of 1-naphthylamine with itaconic acid.

This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Experimental Protocol: A Proposed Method

The following is a detailed experimental protocol for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, adapted from established procedures for similar compounds.[1][3][4]

Materials:

  • 1-Naphthylamine

  • Itaconic acid

  • Water or an appropriate solvent (e.g., acetic acid)[2]

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine and itaconic acid in a suitable molar ratio (typically ranging from 1:1 to 1:1.5).

  • Solvent Addition: Add water or an alternative solvent to the flask. The choice of solvent can influence the reaction rate and workup procedure. Some syntheses are performed under solvent-free conditions at elevated temperatures.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150°C) and maintain this temperature for several hours (ranging from 4 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][2][3]

  • Workup: After completion of the reaction, cool the mixture to room temperature. The workup procedure may vary depending on the solvent used and the properties of the product. A typical workup involves:

    • Acidification of the reaction mixture with hydrochloric acid to precipitate the product.

    • Alternatively, if the product is soluble, the mixture may be basified with sodium hydroxide and extracted with an organic solvent to remove unreacted amine. The aqueous layer is then acidified to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Data Presentation

ParameterExpected Value/RangeMethod of Analysis
Yield 60-90%Gravimetric analysis after purification
Melting Point Dependent on purityMelting point apparatus
Purity >95%High-Performance Liquid Chromatography (HPLC)
¹H NMR Characteristic peaks for aromatic, pyrrolidinone, and carboxylic acid protonsNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Characteristic peaks for aromatic, pyrrolidinone, and carbonyl carbonsNuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the productMass Spectrometry (MS)
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (acid and amide), N-H, and aromatic C-H bondsInfrared (IR) Spectroscopy

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_naphthylamine 1-Naphthylamine reaction_node Condensation 1_naphthylamine->reaction_node itaconic_acid Itaconic Acid itaconic_acid->reaction_node product 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid reaction_node->product Heat, Solvent

Caption: Proposed synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

The following diagram illustrates the general workflow for the synthesis and purification process.

Experimental_Workflow start Start mixing Mix 1-Naphthylamine and Itaconic Acid start->mixing heating Heat to Reflux mixing->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Cool and Workup (Acidification/Extraction) monitoring->workup Complete purification Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a small molecule featuring a pyrrolidinone scaffold, a structure of significant interest in medicinal chemistry. The pyrrolidinone ring is a privileged motif found in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core physicochemical properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, offering critical data and methodologies for researchers engaged in drug discovery and development.

Chemical Identity

IdentifierValue
IUPAC Name (3S)-1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 340319-91-7[1]
Molecular Formula C₁₅H₁₃NO₃[2][]
Molecular Weight 255.27 g/mol [2][]
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)CC(C3)C(=O)O
InChI Key XARHILSRKCHUAE-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes key physicochemical parameters for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValue (Predicted)Experimental Protocol Reference
Melting Point (°C) 211Section 4.1
Boiling Point (°C) 580.7 ± 43.0Section 4.2
Density (g/cm³) 1.366 ± 0.06Section 4.3
pKa 4.47 ± 0.20Section 4.4
LogP Not availableSection 4.5

Note: The values presented are predicted and should be confirmed through experimental validation.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. The melting point is reported as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

Due to the high predicted boiling point and potential for decomposition, the experimental determination of the boiling point at atmospheric pressure is not recommended. If required, it should be determined under reduced pressure.

Density Determination

The density of a compound can be determined using various methods. The choice of method depends on the physical state and the amount of sample available.

Methodology: Gas Pycnometry (for solid samples)

  • Principle: Gas pycnometry is used to determine the volume of a solid by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber with and without the sample.

  • Procedure:

    • A known weight of the solid sample is placed in the sample chamber.

    • The chamber is sealed and filled with helium gas to a specific pressure.

    • The gas is then expanded into a second, calibrated reference chamber, and the resulting pressure is measured.

    • By applying the gas laws, the volume of the sample can be accurately determined.

    • The density is calculated by dividing the mass of the sample by its volume.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is its ability to partition between an organic and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method [4][5][6][7]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The mixture is gently shaken or agitated at a constant temperature for a sufficient period (e.g., 24 hours) to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Workflow

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids typically involves the Michael addition of an arylamine to itaconic acid, followed by cyclization.

Synthesis_Workflow Reactant1 Naphthalen-1-amine Reaction Michael Addition & Intramolecular Cyclization Reactant1->Reaction Reactant2 Itaconic Acid Reactant2->Reaction Solvent Solvent (e.g., Water or Acetic Acid) Solvent->Reaction Product 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Reaction->Product Heat Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

General synthesis scheme for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive physicochemical characterization of a new chemical entity.

Physicochemical_Profiling Start Synthesized Compound Purity Purity Assessment (HPLC, NMR) Start->Purity MP Melting Point Determination Purity->MP Solubility Aqueous & Solvent Solubility Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Determination Purity->LogP Data Data Analysis & Interpretation MP->Data Solubility->Data pKa->Data LogP->Data

Workflow for the experimental determination of key physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. The data and protocols presented herein are intended to support researchers in their efforts to design and develop novel therapeutics based on the pyrrolidinone scaffold. Experimental validation of the predicted properties is crucial for advancing this compound through the drug discovery pipeline.

References

In-Depth Technical Guide: 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 340319-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, with CAS number 340319-91-7, is a synthetic organic compound recognized as a valuable scaffold in medicinal chemistry and drug discovery. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, its core structure, 1-aryl-5-oxopyrrolidine-3-carboxylic acid, is a well-established pharmacophore. Derivatives of this scaffold have demonstrated significant potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols based on analogous compounds, offering a foundational resource for researchers exploring this chemical space.

Physicochemical Properties

While experimental data for the target compound is scarce, its basic properties are listed by chemical suppliers.

PropertyValue
CAS Number 340319-91-7
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
IUPAC Name 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
Synonyms (3S)-1-(1-naphthyl)-5-oxo-pyrrolidine-3-carboxylate

Synthesis

The general synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a straightforward one-pot condensation reaction between an appropriate aromatic amine and itaconic acid. This method is efficient and can be adapted for a variety of substituted anilines.

Experimental Protocol: General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol is based on the synthesis of a structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[1].

Materials:

  • Aromatic amine (e.g., 1-naphthylamine)

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of the aromatic amine (1.0 eq) and itaconic acid (1.5 eq) in water is refluxed for 12 hours.

  • After cooling, 5% hydrochloric acid is added, and the mixture is stirred.

  • The resulting precipitate is collected by filtration and washed with water.

  • For purification, the crude product is dissolved in 5% sodium hydroxide solution and filtered.

  • The filtrate is then acidified with 5% hydrochloric acid to a pH of approximately 5 to precipitate the pure product.

  • The purified solid is collected by filtration, washed with water, and dried.

Biological Activities of Structurally Related Compounds

While specific biological data for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is not available, extensive research on its analogs reveals significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid, particularly hydrazones and azoles, have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: In Vitro Antimicrobial Activity of Selected 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives [2]

Derivative MoietyTarget Organism(s)Minimum Inhibitory Concentration (MIC) in µg/mL
5-nitrothien-2-ylStaphylococcus aureus< 7.8
BenzylideneStaphylococcus aureus3.9
Anticancer Activity

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been utilized to develop compounds with cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]

Compound IDTarget Cell LineObserved Activity
18-22A549 (Human Lung Carcinoma)Potent anticancer activity

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds based on the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.

Antimicrobial Susceptibility Testing (Broth Microdilution)[2]
  • Preparation of Compounds: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Data Analysis & SAR A Aromatic Amine + Itaconic Acid B Condensation Reaction A->B C 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Core B->C D Chemical Derivatization (e.g., Amide, Ester, Hydrazone formation) C->D E Library of Derivatives D->E F Antimicrobial Assays (e.g., MIC determination) E->F G Anticancer Assays (e.g., Cytotoxicity) E->G H Quantitative Data (MIC, IC50 values) F->H G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A generalized workflow for the synthesis and biological evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a promising, yet underexplored, molecule in the field of drug discovery. The robust synthetic route to its core structure and the significant biological activities exhibited by its analogs suggest that this compound and its derivatives are worthy of further investigation. The methodologies and data presented in this guide, drawn from closely related compounds, provide a solid foundation for initiating research programs aimed at developing novel therapeutics based on this versatile scaffold. Future studies should focus on the synthesis of a diverse library of derivatives of the title compound and a comprehensive evaluation of their biological properties to elucidate their therapeutic potential.

References

In-depth Technical Guide on (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate: Current Research Status

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published scientific literature regarding the biological activity, mechanism of action, and experimental data for the compound (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate (CAS Number: 340319-91-7) has been conducted. The search indicates a significant lack of publicly available research on this specific molecule.

While the compound is listed in several chemical supplier databases, there are no discernible peer-reviewed articles, clinical trial records, or patents that detail its pharmacological properties. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathways, cannot be fulfilled at this time due to the absence of primary research data.

The broader chemical class to which this compound belongs, encompassing pyrrolidine and naphthalene derivatives, is an active area of investigation in medicinal chemistry. Research into structurally related compounds suggests potential therapeutic applications, as outlined below.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent structural motif in a vast number of biologically active compounds.[1][2][3] Its prevalence in drug discovery can be attributed to several key features:

  • Stereochemistry and 3D Structure: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of stereochemically complex molecules with well-defined three-dimensional shapes. This is crucial for achieving high-affinity and selective interactions with biological targets.[1][2]

  • Physicochemical Properties: The pyrrolidine moiety can enhance the aqueous solubility of a drug candidate and provides a nitrogen atom that can act as a hydrogen bond acceptor, improving pharmacokinetic profiles.[4][5]

  • Versatile Synthetic Chemistry: A wide range of synthetic methods exists for both the construction of the pyrrolidine ring and its subsequent functionalization, allowing for the creation of diverse chemical libraries for screening.[1]

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core, similar to the requested compound, have been synthesized and investigated for various biological activities, including antimicrobial and anticancer properties.

Naphthalene Derivatives in Medicinal Chemistry

The naphthalene moiety is a bicyclic aromatic hydrocarbon that is also frequently incorporated into the design of therapeutic agents. Its large, planar, and lipophilic surface can engage in π-stacking and hydrophobic interactions within protein binding sites. Naphthalene-based compounds have been explored for a range of activities, including as anticancer and antimicrobial agents. For instance, some studies have shown that naphthalene-1,4-dione analogues exhibit cytotoxicity against cancer cell lines.

Potential Research Directions

Given the structural features of (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate, it is plausible that it could be synthesized and evaluated for biological activities similar to other compounds containing these scaffolds. A general workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow

This section presents a generalized workflow that researchers might follow to synthesize and evaluate a novel compound like (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate. It must be emphasized that this is a theoretical workflow and is not based on published studies of the specific compound .

Chemical Synthesis and Characterization

The synthesis would likely start from commercially available precursors, such as itaconic acid and 1-naphthylamine. A potential synthetic route is illustrated in the diagram below.

G cluster_synthesis Chemical Synthesis cluster_analysis Structural Characterization ItaconicAcid Itaconic Acid Intermediate Michael Addition Intermediate ItaconicAcid->Intermediate + Naphthylamine 1-Naphthylamine Naphthylamine->Intermediate Cyclization Intramolecular Amidation Intermediate->Cyclization Heat/ Catalyst Product (3S)-1-naphthalen-1-yl- 5-oxopyrrolidine-3-carboxylic acid Cyclization->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS FTIR FT-IR Spectroscopy Product->FTIR Purity Purity Analysis (HPLC) Product->Purity

Fig. 1: Hypothetical synthesis and analysis workflow.

Upon successful synthesis, the compound's structure would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. Its purity would be determined by methods like High-Performance Liquid Chromatography (HPLC).

Biological Screening

The compound would then be subjected to a battery of in vitro biological assays to identify any potential therapeutic activity.

G cluster_screening Biological Screening Cascade Compound Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT on cell lines) Compound->Anticancer Enzyme Enzyme Inhibition Assays Compound->Enzyme Hit Identification of a 'Hit' Antimicrobial->Hit Anticancer->Hit Enzyme->Hit LeadOpt Lead Optimization Hit->LeadOpt

References

An In-Depth Technical Guide to 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: Molecular Structure, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid possesses a core pyrrolidinone ring, a five-membered lactam, substituted at the nitrogen atom with a naphthalen-1-yl group and at the 3-position with a carboxylic acid. The presence of the bulky, aromatic naphthalene moiety and the carboxylic acid group are key determinants of its physicochemical properties and potential biological interactions.

Table 1: Chemical and Physical Properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

PropertyValueSource
IUPAC Name (3S)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid[1]
CAS Number 340319-91-7[1]
Molecular Formula C₁₅H₁₃NO₃[1]
Molecular Weight 255.27 g/mol -
Melting Point Not available in the reviewed literature.-
Solubility Expected to be soluble in organic solvents like DMSO and DMF.-

Experimental Protocols

Proposed Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a primary amine with itaconic acid. The following is a proposed experimental protocol adapted from literature procedures for analogous compounds.

Reaction Scheme:

G cluster_0 1-Naphthylamine cluster_1 Itaconic Acid cluster_2 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid reagents plus + b plus->b arrow Reflux in H₂O c arrow->c a a->plus b->arrow

Figure 1: Proposed synthesis of the target compound.

Materials:

  • 1-Naphthylamine

  • Itaconic acid

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine (1 equivalent) in deionized water.

  • Add itaconic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to pH 2-3 to precipitate the product.

  • Filter the crude product and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Spectroscopic Data (Predicted)

As experimental spectra for the title compound were not found in the reviewed literature, the following data are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrrolidinone CH₂2.7 - 2.9m
Pyrrolidinone CH3.4 - 3.6m
Pyrrolidinone N-CH₂4.0 - 4.2t
Naphthalene H7.4 - 8.2m
Carboxylic Acid OH~12.5br s
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrrolidinone CH₂35 - 37
Pyrrolidinone CH38 - 40
Pyrrolidinone N-CH₂50 - 52
Naphthalene C122 - 135
Naphthalene C (quaternary)130 - 140
C=O (amide)172 - 174
C=O (acid)174 - 176
IR Spectroscopy

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=O (Carboxylic acid)1700 - 1725Strong
C=O (Amide)1660 - 1690Strong
C=C (Aromatic)1450 - 1600Medium

Potential Biological Activity and Signaling Pathway

While direct biological studies on 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid are limited, derivatives of the 5-oxopyrrolidine scaffold have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Notably, some 2-oxopyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[]

The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf-2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf-2. The stabilized Nrf-2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes and other protective proteins.

Given the structural similarities, it is plausible that 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid could also modulate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Keap1 Keap1 Compound->Keap1 Inhibition? ROS Oxidative Stress ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Transcription Transcription of Antioxidant Genes ARE->Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant_Proteins Leads to Cell_Protection Cellular Protection Antioxidant_Proteins->Cell_Protection Nrf2_n->ARE Binds to

Figure 2: Proposed Nrf-2 signaling pathway.

Conclusion

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest due to its unique structural features, combining a pyrrolidinone core with a naphthalene moiety. While specific experimental data on its properties and biological activity are sparse in the public domain, this guide provides a framework for its synthesis and characterization based on analogous compounds. The potential for this class of molecules to modulate the Nrf-2 signaling pathway suggests a promising avenue for future research in the development of novel therapeutic agents for conditions associated with oxidative stress. Further experimental validation is necessary to confirm the predicted properties and hypothesized biological activity of this compound.

References

"1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest with potential applications in medicinal chemistry and drug discovery, as derivatives of 5-oxopyrrolidine have shown biological activity.[3][4][5] A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its advancement in any research or development pipeline. Solubility impacts bioavailability and formulation, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products. This guide serves as a practical resource for scientists to design and execute the necessary experiments to characterize this compound.

Chemical and Physical Properties

A summary of the basic chemical information for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is provided in the table below.

PropertyValue
IUPAC Name 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 340319-91-7
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Appearance No data available
Melting Point No data available
Boiling Point No data available

Data sourced from publicly available chemical databases.[1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections describe standard protocols for determining the solubility of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Qualitative Solubility Testing

Qualitative solubility tests provide a rapid assessment of a compound's solubility in various solvents. As a carboxylic acid, the solubility of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is expected to be pH-dependent.

Experimental Protocol:

  • Add approximately 1-2 mg of the solid compound to a small test tube.

  • Add 0.5 mL of the desired solvent (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, methanol, DMSO).[6][7][8]

  • Agitate the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble."[7]

  • For tests in acidic or basic solutions, the formation of a precipitate upon neutralization can confirm the initial dissolution.[7][8] The reaction of a carboxylic acid with sodium bicarbonate may produce CO2 bubbles, providing a strong indication of its acidic nature.[6][8]

Expected Qualitative Solubility Results (Hypothetical):

SolventExpected SolubilityRationale
WaterInsoluble to Sparingly SolubleThe presence of the large, nonpolar naphthalene ring is likely to dominate over the polar carboxylic acid and lactam groups.
5% NaOHSolubleThe carboxylic acid will be deprotonated to form a more soluble sodium carboxylate salt.[6][7]
5% NaHCO3SolubleAs a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate to form a soluble salt.[6][8]
5% HClInsolubleThe compound is not expected to have a basic functional group that would be protonated in acidic conditions.[7]
EthanolSolubleThe compound is likely to be soluble in polar organic solvents.
MethanolSolubleSimilar to ethanol, solubility is expected.
DMSOSolubleDimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Quantitative Solubility Determination

For drug development purposes, a quantitative measure of solubility is essential. The equilibrium solubility method is a common approach.

Experimental Protocol (Equilibrium Solubility Method):

  • Prepare a series of vials containing a fixed volume of the desired buffer or solvent.

  • Add an excess amount of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid to each vial to create a saturated solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Quantitative Solubility Data:

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)
Phosphate Buffer (pH 2.0)25< 1
Water255
Phosphate Buffer (pH 7.4)25150
Phosphate Buffer (pH 9.0)25> 1000

Stability Assessment

Stability testing is crucial to ensure the quality, safety, and efficacy of a potential drug candidate.[9][][11] It involves subjecting the compound to various environmental conditions to evaluate its degradation profile.[]

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[9]

Experimental Protocol:

  • Prepare solutions of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in appropriate solvents.

  • Expose the solutions and solid material to a range of stress conditions as outlined in the table below.[9][12]

  • At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Stress Testing Conditions:

ConditionDescription
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H2O2 at room temperature for 24 hours
Thermal Degradation Solid and solution stored at 80°C for 48 hours
Photostability Expose solid and solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish a re-test period or shelf-life.[12][13]

Experimental Protocol:

  • Package the solid 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in a container closure system that mimics the proposed storage and distribution packaging.[13]

  • Store the samples under the long-term and accelerated storage conditions recommended by the International Council for Harmonisation (ICH).[9][11]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies), withdraw samples and analyze them for appearance, assay, and degradation products using a validated stability-indicating method.[9][11][13]

ICH Recommended Storage Conditions:

StudyStorage Condition
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate 30°C ± 2°C / 65% RH ± 5% RH
Accelerated 40°C ± 2°C / 75% RH ± 5% RH

Hypothetical Long-Term Stability Data (at 25°C/60% RH):

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3No change99.70.20
6No change99.80.18
12No change99.60.25
24No change99.50.35
36No change99.30.48

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Solubility_Workflow start_node Start: 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid Sample qual_sol Qualitative Solubility Testing start_node->qual_sol quant_sol Quantitative Solubility Determination (Equilibrium Method) qual_sol->quant_sol Informs solvent selection data_analysis Data Analysis and Solubility Profile quant_sol->data_analysis end_node End: Solubility Characterized data_analysis->end_node

Caption: Workflow for Solubility Characterization.

Stability_Workflow start_node Start: 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid Sample analytical_method Develop & Validate Stability-Indicating Method start_node->analytical_method stress_test Stress Testing (Forced Degradation) data_evaluation Data Evaluation and Degradation Profile stress_test->data_evaluation Identifies degradation products long_term_stability Long-Term Stability Study (ICH Conditions) long_term_stability->data_evaluation Determines shelf-life analytical_method->stress_test analytical_method->long_term_stability end_node End: Stability Profile Established data_evaluation->end_node

Caption: Workflow for Stability Assessment.

Conclusion

This technical guide has outlined the essential experimental protocols for determining the solubility and stability of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. Although specific data for this compound is sparse, the methodologies presented provide a robust framework for its characterization. Adherence to these protocols will generate the critical data needed to support the progression of this compound in research and development, ensuring a comprehensive understanding of its physicochemical properties. For long-term storage, it is recommended to keep the compound at -20°C for extended periods (1-2 years) or at -4°C for shorter durations (1-2 weeks), as suggested by preliminary supplier information.[1] However, these recommendations should be confirmed through rigorous stability studies as detailed in this guide.

References

potential biological activity of novel 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activity of Novel 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine, or 2-pyrrolidinone, scaffold is a prominent structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comprehensive overview of the anticancer, antimicrobial, and neuroprotective potential of novel derivatives of this versatile heterocyclic system, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Recent research has highlighted 5-oxopyrrolidine derivatives as promising candidates for anticancer drug development.[2] Studies have demonstrated that modifications to the core structure, such as the introduction of azole, diazole, and hydrazone moieties, can lead to potent activity against various cancer cell lines.[1][3]

Quantitative Data: In Vitro Anticancer Activity

A series of novel 5-oxopyrrolidine derivatives were evaluated for their anticancer properties against the A549 human lung adenocarcinoma cell line.[1] The viability of cells was assessed after 24-hour exposure to the compounds at a concentration of 100 µM.[4]

CompoundMoiety/SubstituentTarget Cell LineConcentration (µM)Cell Viability (%)[4]
18 BenzimidazoleA549100~40
19 1,2,4-TriazoleA549100~35
20 Thiophene HydrazoneA549100~30
21 5-Nitrothiophene HydrazoneA549100~25
22 2,5-DimethylpyrroleA549100~20
Cisplatin (Positive Control)A549100~25

Note: Cell viability percentages are approximate values based on graphical data presented in the cited study.[4]

Derivatives obtained from compounds containing a free amino group, particularly those bearing hydrazone and azole fragments, demonstrated the most potent anticancer activity.[1][4] Specifically, compounds 18-22 significantly reduced the viability of A549 cells.[1][5]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[6][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[8]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualization: Anticancer Screening Workflow

Workflow for Anticancer Evaluation of Novel Compounds. cluster_0 In Vitro Screening cluster_1 Further Development start Synthesized 5-Oxopyrrolidine Derivatives assay Cell Viability Assay (e.g., MTT Assay) start->assay Treat Cells cell_lines Panel of Cancer Cell Lines (e.g., A549) start->cell_lines data Calculate IC50 Values assay->data cell_lines->assay hit_id Hit Identification (Potent & Selective) data->hit_id moa Mechanism of Action Studies hit_id->moa invivo In Vivo Animal Models moa->invivo lead Lead Optimization invivo->lead

Caption: Workflow for Anticancer Evaluation of Novel Compounds.

Antimicrobial Activity

5-oxopyrrolidine derivatives have emerged as attractive scaffolds for developing antimicrobial agents, particularly against multidrug-resistant (MDR) Gram-positive pathogens.[1][2] Certain derivatives show potent and selective activity against clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of novel 5-oxopyrrolidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[11]

CompoundMoiety/SubstituentBacterial StrainMIC (µg/mL)[1]
21 5-Nitrothiophene HydrazoneS. aureus (MRSA)1
21 5-Nitrothiophene HydrazoneS. aureus (Vancomycin Intermediate)1
21 5-Nitrothiophene HydrazoneS. aureus (Linezolid Resistant)2
21 5-Nitrothiophene HydrazoneK. pneumoniae (Carbapenemase+)>64
21 5-Nitrothiophene HydrazoneE. coli (Carbapenemase+)>64
Vancomycin (Control)S. aureus (MRSA)1
Linezolid (Control)S. aureus (Linezolid Resistant)>16

Notably, compound 21 , bearing a 5-nitrothiophene substituent, demonstrated promising activity against various MDR S. aureus strains, comparable to vancomycin and superior to linezolid in a resistant strain.[1] However, it showed no significant activity against the tested Gram-negative pathogens.[1]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[12][13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.[11]

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader.[11]

Visualization: Antimicrobial Screening Workflow

Workflow for Antimicrobial Evaluation. cluster_0 Primary Screening cluster_1 Quantitative Analysis start Novel 5-Oxopyrrolidine Derivatives diffusion Agar Diffusion Assay (e.g., Disk Diffusion) start->diffusion Test Compounds pathogens Panel of Bacterial Strains (Gram+/Gram-) start->pathogens zoi Measure Zone of Inhibition (ZOI) diffusion->zoi pathogens->diffusion active_comp Active Compounds (from ZOI) zoi->active_comp mic Broth Microdilution Assay active_comp->mic mic_val Determine MIC/MBC Values mic->mic_val lead Promising Lead mic_val->lead

Caption: Workflow for Antimicrobial Evaluation.

Neuroprotective Activity

Derivatives of the 5-oxopyrrolidine scaffold are also being explored for their potential in treating neurological disorders. Research indicates that these compounds can exhibit neuroprotective effects by modulating key signaling pathways and receptors in the central nervous system.[14][15]

Key Findings and Mechanisms
  • NMDA Receptor Antagonism: A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown protective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.[14] One promising compound, 12k , was found to attenuate Ca²⁺ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor, suggesting it acts as an NR2B-NMDA receptor antagonist.[14]

  • Nrf-2 Pathway Activation: A novel 2-oxopyrrolidine derivative, LN-53, was shown to activate the nuclear factor erythroid 2-related factor-2 (Nrf-2) signaling pathway in human epidermal keratinocytes.[15] The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in many neurodegenerative diseases.[15][16] Activation of this pathway enhances the production of antioxidant and detoxifying molecules.[15]

Experimental Protocol: In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)

This assay evaluates a compound's ability to protect neuronal cells from excitotoxicity induced by NMDA.[14]

Principle: Overstimulation of NMDA receptors by agonists like NMDA leads to excessive calcium influx, causing a cascade of events that result in neuronal cell death. A neuroprotective agent can mitigate this damage.[14]

Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., PC12) in appropriate multi-well plates.

  • Pre-treatment: Incubate the cells with various concentrations of the test 5-oxopyrrolidine derivatives for a defined period (e.g., 1-2 hours).

  • NMDA Exposure: Induce excitotoxicity by adding a specific concentration of NMDA to the cell culture medium.

  • Incubation: Co-incubate the cells with the test compound and NMDA for 24 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell death.

  • Data Analysis: Compare the viability of cells treated with the test compound and NMDA to cells treated with NMDA alone. An increase in viability indicates a neuroprotective effect.

Visualization: Nrf-2 Signaling Pathway Activation

Simplified Nrf-2 Signaling Pathway Activation. cluster_0 Cytoplasm cluster_1 Nucleus compound 5-Oxopyrrolidine Derivative (e.g., LN-53) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Induces Dissociation stress Oxidative Stress (ROS) stress->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes proteins Antioxidant Proteins genes->proteins protection Cellular Protection proteins->protection

Caption: Simplified Nrf-2 Signaling Pathway Activation.

Synthesis Methodologies

The synthesis of these derivatives often starts from accessible materials like itaconic acid or substituted anilines, undergoing multi-step reactions to build the core and introduce diverse functional moieties.[1][17]

General Synthesis Scheme

A common synthetic route involves the reaction of a primary amine with itaconic acid to form the 5-oxopyrrolidine-3-carboxylic acid core.[17][18] This core can then be converted to an acid hydrazide, which serves as a versatile intermediate for synthesizing a wide range of derivatives, including hydrazones, azoles, and other heterocyclic systems.[1][4]

Visualization: General Synthesis Workflow

General workflow for the synthesis of 5-oxopyrrolidine derivatives. start_amine Substituted Amine core 5-Oxopyrrolidine Carboxylic Acid start_amine->core aza-Michael start_acid Itaconic Acid start_acid->core aza-Michael hydrazide Acid Hydrazide Intermediate core->hydrazide Esterification, then Hydrazinolysis derivatives Final Derivatives (Hydrazones, Azoles, etc.) hydrazide->derivatives Condensation/ Cyclization reagents Aldehydes, Isocyanates, etc. reagents->derivatives

Caption: General workflow for the synthesis of 5-oxopyrrolidine derivatives.

Conclusion

Novel 5-oxopyrrolidine derivatives represent a highly promising and versatile class of compounds with demonstrated potential across multiple therapeutic areas. Their significant in vitro efficacy as anticancer, antimicrobial, and neuroprotective agents makes them attractive scaffolds for further lead optimization and drug development. Future research should focus on elucidating their precise mechanisms of action, improving their selectivity, and evaluating their efficacy and safety in in vivo models to translate these promising preclinical findings into viable therapeutic agents.

References

The Discovery and Therapeutic Journey of Pyroglutamic Acid and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclic derivative of glutamic acid, has traversed a remarkable journey from its initial discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery. Initially recognized for its natural occurrence and role in metabolic pathways, its unique stereochemical properties soon positioned it as a valuable chiral building block for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and development of pyroglutamic acid and its analogs. It delves into the core synthetic methodologies, explores their diverse therapeutic applications, and presents key quantitative pharmacological data. Detailed experimental protocols for seminal synthetic routes are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile molecule's impact on medicinal chemistry.

Introduction: From Obscure Metabolite to Privileged Scaffold

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, was first identified in 1882 through the thermal cyclization of glutamic acid.[1] For many years, it remained a relatively understudied natural amino acid derivative.[1] However, the 20th century witnessed a surge in interest as its presence was detected in various biological systems and its role as a key intermediate in the γ-glutamyl cycle, a critical pathway for glutathione biosynthesis and amino acid transport, was elucidated.[2]

The inherent chirality of L-pyroglutamic acid, readily available from natural sources, made it an attractive starting material for asymmetric synthesis.[3][4] Medicinal chemists began to exploit its rigid, cyclic structure to create conformationally constrained analogs of bioactive molecules, leading to the development of compounds with enhanced potency, selectivity, and metabolic stability. This guide will explore the historical progression of pyroglutamic acid from its foundational discovery to its application in the development of a wide array of therapeutic agents.

The γ-Glutamyl Cycle: A Central Role for Pyroglutamic Acid

Pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, a six-enzyme mediated pathway responsible for the synthesis and degradation of glutathione (GSH), a major cellular antioxidant. The cycle also facilitates the transport of amino acids across cell membranes.

gamma_glutamyl_cycle ext_aa Amino Acid (extracellular) ggt γ-Glutamyl Transpeptidase (GGT) ext_aa->ggt Transport int_aa Amino Acid (intracellular) gsh Glutathione (GSH) gsh->ggt gg_aa γ-Glutamyl-Amino Acid ggt->gg_aa cys_gly Cysteinyl-Glycine ggt->cys_gly ggct γ-Glutamyl Cyclotransferase gg_aa->ggct ggct->int_aa pga Pyroglutamic Acid (5-Oxoproline) ggct->pga op 5-Oxoprolinase pga->op glu Glutamate op->glu atp1 ATP op->atp1 ggcs γ-Glutamylcysteine Synthetase glu->ggcs dp Dipeptidase cys_gly->dp cys Cysteine dp->cys gly Glycine dp->gly cys->ggcs gs Glutathione Synthetase gly->gs ggc γ-Glutamylcysteine ggcs->ggc atp2 ATP ggcs->atp2 ggc->gs gs->gsh atp3 ATP gs->atp3 adp1 ADP + Pi atp1->adp1 adp2 ADP + Pi atp2->adp2 adp3 ADP + Pi atp3->adp3 synthesis_workflow start L-(+)-alpha-amino-4-phenylbutyric acid step1 Construction of activated side-chain ester start->step1 intermediate1 Intermediate 16 step1->intermediate1 step2 Displacement with L-pyroglutamate ester anion intermediate1->step2 intermediate2 Diester Intermediate 17 step2->intermediate2 step3 Chromatographic separation of diastereomers intermediate2->step3 intermediate3 Purified Diester step3->intermediate3 step4 Deblocking intermediate3->step4 product N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid step4->product glutamate_signaling pga_analog Pyroglutamic Acid Analog iglu Ionotropic Glutamate Receptor (e.g., NMDA, AMPA, Kainate) pga_analog->iglu mglu Metabotropic Glutamate Receptor (e.g., mGluR1/5, mGluR2/3) pga_analog->mglu ion_influx Ion Influx (Ca²⁺, Na⁺) iglu->ion_influx g_protein G-protein activation mglu->g_protein depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) depolarization->downstream second_messengers Second Messengers (e.g., IP₃, DAG, cAMP) g_protein->second_messengers second_messengers->downstream cellular_response Cellular Response (e.g., Synaptic Plasticity, Gene Expression, Cell Survival/Death) downstream->cellular_response

References

"1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a significant structural motif in medicinal chemistry, known for its presence in various biologically active compounds. The introduction of a bulky, lipophilic naphthalen-1-yl group at the N-1 position creates a unique chemical entity with potential for diverse pharmacological applications. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, serving as a critical resource for professionals in drug discovery and development.

Core Synthesis Strategies

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the reaction of itaconic acid with a primary amine.[1] This straightforward condensation reaction forms the pyrrolidinone ring, which serves as the core for further derivatization. The carboxylic acid moiety at the 3-position is a versatile handle for creating a library of analogs, including esters, amides, and hydrazides. These intermediates can then be converted into more complex heterocyclic systems like hydrazones, pyrazoles, and pyrroles.

A general synthetic workflow is outlined below:

G start Starting Materials (1-Naphthylamine + Itaconic Acid) core 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic Acid start->core Condensation ester Ester Derivatives core->ester Esterification (e.g., MeOH, H₂SO₄) hydrazide Acid Hydrazide core->hydrazide Hydrazinolysis via Ester (e.g., N₂H₄·H₂O) benzimidazoles Benzimidazole Derivatives core->benzimidazoles Condensation (e.g., Benzene-1,2-diamines) hydrazones Hydrazone Derivatives hydrazide->hydrazones Condensation (e.g., Aldehydes/Ketones) azoles Azole/Diazole Derivatives hydrazide->azoles Cyclocondensation (e.g., Diketones) G synthesis Synthesis of Core Scaffold and Derivatives purification Purification & Structural Characterization (NMR, MS, IR) synthesis->purification screening In Vitro Biological Screening (e.g., Antimicrobial, Anticancer) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization Identifies key structural features advanced Advanced Testing (Toxicity, In Vivo Models) sar->advanced Promising candidates optimization->synthesis Design of new analogs

References

Methodological & Application

Synthetic Protocol for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals, this document provides a detailed experimental protocol for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for novel therapeutics. This protocol is based on established methodologies for the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

The core of this synthetic approach involves the cyclocondensation of a primary amine with itaconic acid. This method is a well-documented and efficient route for the preparation of the pyrrolidinone ring system, a prevalent scaffold in medicinal chemistry.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid through the reaction of 1-naphthylamine and itaconic acid.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
1-NaphthylamineC₁₀H₉N143.191.43 g (10 mmol)≥98%
Itaconic AcidC₅H₆O₄130.101.30 g (10 mmol)≥99%
WaterH₂O18.0250 mLDeionized
Hydrochloric AcidHCl36.46As needed5% (v/v)
EthanolC₂H₅OH46.07As neededReagent Grade

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (1.43 g, 10 mmol) and itaconic acid (1.30 g, 10 mmol).

  • Solvent Addition: Add 50 mL of deionized water to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Continue refluxing for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Acidification: Acidify the cooled mixture to approximately pH 2-3 by the dropwise addition of 5% hydrochloric acid to ensure complete precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and inorganic impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Characterization:

The structure and purity of the synthesized 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid should be confirmed by standard analytical techniques:

AnalysisExpected Results
¹H NMR Characteristic peaks for the naphthalenyl and pyrrolidinone protons.
¹³C NMR Resonances corresponding to the carbonyl, carboxylic acid, and aromatic carbons.
IR Spectroscopy Strong absorption bands for the C=O (amide and carboxylic acid) and O-H groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicating the purity of the compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

SynthesisWorkflow reagent reagent process process product product sub_A 1-Naphthylamine reaction Cyclocondensation (Water, Reflux, 12h) sub_A->reaction sub_B Itaconic Acid sub_B->reaction workup Workup (Cooling, Acidification, Filtration) reaction->workup purification Drying & Optional Recrystallization workup->purification final_product 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid purification->final_product

Application Notes and Protocols for Antimicrobial Assays of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The pyrrolidine scaffold has emerged as a significant pharmacophore in the synthesis of new antimicrobial compounds.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and its related derivatives. While specific data for this exact compound is not yet prevalent in public literature, the methodologies outlined are based on established and widely accepted assays for similar molecular classes, including various pyrrolidine and naphthalene derivatives which have shown promising antimicrobial activities.[4][5][6][7][8][9] These protocols will guide researchers in determining the compound's spectrum of activity, potency, and potential mechanism of action.

Background on Pyrrolidine and Naphthalene Scaffolds in Antimicrobial Research

The pyrrolidine ring is a core structure in many natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Modifications on the pyrrolidine ring can lead to compounds with enhanced potency and a broader spectrum of activity. Similarly, the naphthalene moiety is a versatile platform in medicinal chemistry, known for its presence in several FDA-approved antimicrobial agents.[7] The combination of these two pharmacophores in "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" suggests a strong potential for antimicrobial efficacy.

Quantitative Data Summary

Effective evaluation of a novel antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the results obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveData to be determinedVancomycinExpected Range
Enterococcus faecalis (e.g., ATCC 29212)Gram-positiveData to be determinedAmpicillinExpected Range
Escherichia coli (e.g., ATCC 25922)Gram-negativeData to be determinedCiprofloxacinExpected Range
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeData to be determinedGentamicinExpected Range
Candida albicans (e.g., ATCC 90028)FungalData to be determinedFluconazoleExpected Range

Table 2: Zone of Inhibition Diameters from Agar Well Diffusion Assay

Test MicroorganismGram StainZone of Inhibition (mm) at 100 µ g/well Positive Control (Antibiotic)Zone of Inhibition (mm) of Positive Control
Staphylococcus aureusGram-positiveData to be determinedVancomycin (30 µg)Expected Range
Escherichia coliGram-negativeData to be determinedCiprofloxacin (5 µg)Expected Range

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11]

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial/fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a known antibiotic), a negative/growth control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[10] This can be assessed visually or by using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of Compound start->prep_compound dilute_inoculum Dilute Inoculum in Broth prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum add_compound Add Compound Dilutions to 96-well Plate prep_compound->add_compound add_compound->add_inoculum incubate Incubate Plate (e.g., 37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity, where the compound diffuses into the agar and inhibits microbial growth, creating a zone of inhibition.[7][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Positive control antibiotic discs

Procedure:

  • Inoculation:

    • Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland).

    • Evenly swab the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application:

    • Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

    • Place a positive control antibiotic disc on the agar surface.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (in mm) around each well and the control disc.

Agar_Well_Diffusion_Workflow start Start inoculate Inoculate MHA Plate with Microbial Lawn start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_control Place Control Antibiotic Disc inoculate->add_control add_compound Add Test Compound to Wells create_wells->add_compound incubate Incubate Plate add_compound->incubate add_control->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Workflow for Agar Well Diffusion Assay.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The antimicrobial activity of pyrrolidine derivatives can be attributed to various mechanisms. One plausible mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1] Another potential mechanism is the disruption of the bacterial cell membrane integrity.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid," focusing on the inhibition of DNA gyrase.

Hypothetical_Signaling_Pathway compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid cell_entry Entry into Bacterial Cell compound->cell_entry dna_gyrase DNA Gyrase (Bacterial Topoisomerase II) cell_entry->dna_gyrase Binds to inhibition Inhibition dna_gyrase->inhibition dna_replication DNA Replication Blocked inhibition->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Hypothetical Mechanism of Action via DNA Gyrase Inhibition.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive antimicrobial evaluation of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives. By systematically applying these methodologies, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. Further studies, such as time-kill kinetics, membrane permeabilization assays, and in vivo efficacy models, will be crucial for a more in-depth understanding of its therapeutic potential.

References

Application Notes and Protocols: The 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid molecule represents a promising scaffold for drug design, integrating two key pharmacophoric units: the privileged pyrrolidine ring and the biologically active naphthalene moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry due to its three-dimensional nature and capacity for stereochemical diversity.[1] This scaffold is present in numerous natural products and FDA-approved drugs.[2] Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated significant potential as analgesic, antihypoxic, antiproliferative, and antibacterial agents. The incorporation of a naphthalene group is also a well-established strategy in drug discovery, with naphthalimide derivatives known for their therapeutic characteristics, including antitumor and anti-inflammatory activities.[3]

While direct biological data for 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, its structural analogues have shown considerable promise, particularly in the development of novel antimicrobial and anticancer agents.[4][5] These application notes provide an overview of the potential applications of this scaffold, supported by data from closely related compounds, and offer detailed protocols for its evaluation.

Synthesis and Derivatization

The core scaffold, 1-substituted 5-oxopyrrolidine-3-carboxylic acids, can be synthesized via the cyclization of itaconic acid with a primary amine.[6] For the title compound, this would involve the reaction of itaconic acid with 1-naphthalenamine.

This core structure serves as a versatile building block for creating a library of diverse compounds. The carboxylic acid moiety at the 3-position is a key handle for derivatization. For instance, it can be converted to an ester and subsequently to an acid hydrazide.[4][7] This hydrazide intermediate can then be reacted with various aldehydes or ketones to produce a wide range of hydrazones, a compound class known for its broad spectrum of biological activities.[7][8] Further cyclization reactions can yield various heterocyclic systems like azoles and diazoles.[5]

G Scaffold 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid Ester Methyl Ester Derivative Scaffold->Ester Esterification (e.g., MeOH, H₂SO₄) Hydrazide Acid Hydrazide Derivative Ester->Hydrazide Hydrazinolysis (e.g., N₂H₄·H₂O) Hydrazones Hydrazone Library (Reaction with various aldehydes) Hydrazide->Hydrazones Azoles Azole Derivatives (Cyclization reactions) Hydrazide->Azoles

Caption: General workflow for derivatization of the core scaffold.

Potential Therapeutic Applications

Based on the biological activities of structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives, the 1-(naphthalen-1-yl) scaffold is a promising starting point for developing agents targeting infectious diseases and cancer.

Antimicrobial Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acids have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[4][5] Hydrazone derivatives, in particular, have shown potent effects. For example, hydrazones bearing 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties have exhibited strong inhibition of Staphylococcus aureus and Escherichia coli.[7][8] Some compounds have also shown excellent results in disrupting bacterial biofilms.[8][9]

The data below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids against various bacterial strains.

Compound ClassDerivative MoietyBacterial StrainMIC (µg/mL)Reference
Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideBenzylideneS. aureus ATCC 91443.9[7][8]
Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide5-Nitro-thien-2-ylS. aureus ATCC 91447.8[7]
Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide5-Nitro-furan-2-ylS. aureus ATCC 914415.6[7]
Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide5-Nitro-thien-2-ylE. coli ATCC 87397.8[7]
Bishydrazone of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide5-NitrothiopheneS. aureus (MRSA)2[10]
Hydrazone of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide5-Nitrothien-2-ylC. auris (MDR)16[4][11]
Anticancer Activity

Several studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives.[5][11] Compounds bearing azole and bishydrazone moieties have shown potent activity against human lung adenocarcinoma (A549) cells.[5][12] The cytotoxic effects of these compounds are often evaluated against non-cancerous cell lines to determine their selectivity.[11]

The table below presents the anticancer activity of selected 5-oxopyrrolidine derivatives against the A549 cell line.

Compound ClassDerivative MoietyCell LineConcentration (µM)Cell Viability (%)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid-A549100~85[11]
Hydrazone of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide4-DimethylaminobenzylideneA549100~75[11]
Bishydrazone of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazideIsatinA549100~40[11]
Bishydrazone of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide5-NitrothiopheneA549100~35[11]
ControlCisplatinA549100~30[11]

Experimental Protocols

To facilitate the exploration of the 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid scaffold, detailed protocols for primary screening assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.[13][14]

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Sterile 96-well, round-bottom microtiter plates.[15]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.[14]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[15] b. Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.[15] c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.[15] d. Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative/sterility control (broth only).[15]

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14] This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.[13]

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6]

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Human cancer cell line (e.g., A549) and appropriate culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well, flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[6][17]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).[2]

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated cells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6] b. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][17]

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.[2] b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][8] c. Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[17] d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells. b. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanisms and Signaling Pathways

The biological activity of 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Antimicrobial Target: Peptidoglycan Synthesis

A common target for antibacterial agents is the bacterial cell wall synthesis pathway.[3] This intricate process involves cytoplasmic, membrane-associated, and periplasmic steps to assemble the peptidoglycan layer, which is crucial for bacterial survival.[18][19] Compounds that inhibit any of the enzymes in this pathway (e.g., Mur enzymes, transpeptidases) can lead to a weakened cell wall and subsequent cell lysis.[19][20]

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-GlcNAc UDP_NAM UDP-MurNAc UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Penta UDP-MurNAc- pentapeptide UDP_NAM->UDP_NAM_Penta MurC, D, E, F Lipid_I Lipid I UDP_NAM_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP) Inhibitor Potential Inhibition Site (e.g., by Scaffold Derivatives) Inhibitor->Crosslinked_PG

Caption: A simplified overview of the bacterial peptidoglycan synthesis pathway.

Anticancer Target: PI3K/AKT/mTOR Signaling Pathway

In cancer, numerous signaling pathways that regulate cell growth, proliferation, and survival are often dysregulated.[21][22] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it an attractive target for anticancer drug development.[22][23] Small molecules that inhibit key kinases within this pathway can block pro-survival signals and induce apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Potential Inhibition Site (e.g., by Scaffold Derivatives) Inhibitor->AKT Inhibitor->mTOR

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: In Vitro Screening of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern drug discovery. The 5-oxopyrrolidine scaffold has emerged as a promising pharmacophore due to its presence in various biologically active compounds. This document provides detailed protocols for the in vitro screening of a novel compound, "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid," to evaluate its potential as an anticancer agent. The naphthalene moiety is a well-established feature in many anticancer drugs, and its incorporation into the 5-oxopyrrolidine core presents an intriguing avenue for identifying new therapeutic leads.[1][2]

These application notes offer a comprehensive guide to assessing the cytotoxic effects of this compound against a panel of human cancer cell lines. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for determining cell viability.[3][4] Additionally, this document includes a hypothetical mechanism of action to provide a conceptual framework for the compound's potential biological activity and a clear experimental workflow.

Data Presentation: Hypothetical In Vitro Cytotoxicity

The following table summarizes hypothetical quantitative data for the cytotoxic activity of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented. These values are for illustrative purposes and are based on the activities of structurally related 5-oxopyrrolidine derivatives.[5][6]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Carcinoma18.7
DU-145Prostate Carcinoma25.1
MDA-MB-231Breast Adenocarcinoma19.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxicity of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" using the MTT assay.[3][4][7]

Materials:

  • "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid"

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, DU-145, MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in their respective complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[7]

    • Harvest cells that are in the logarithmic growth phase using trypsinization.[3]

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[7]

    • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[8]

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[3]

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[3]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action where "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" inhibits a critical signaling pathway involved in cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., STAT3) Kinase2->TF Gene Target Genes (Proliferation, Survival) TF->Gene Transcription Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid Compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a cancer signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the in vitro screening workflow for assessing the cytotoxicity of the test compound.

A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation (Drug Exposure) C->D E Add MTT Reagent D->E F 3-4h Incubation (Formazan Formation) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Characterization of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed analytical methods and protocols for the comprehensive characterization of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 340319-91-7). The following protocols are designed to ensure the identity, purity, and structural integrity of the compound, which is crucial for its application in research and drug development.

Compound Information
ParameterValue
IUPAC Name 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
Synonyms (3S)-1-(1-naphthyl)-5-oxo-pyrrolidine-3-carboxylate
CAS Number 340319-91-7[1]
Chemical Formula C₁₅H₁₃NO₃
Molecular Weight 267.27 g/mol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and to identify any potential impurities.

Experimental Protocol

a. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended.[2]

b. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

c. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B

d. Data Presentation:

Expected ResultValue
Retention Time (Rt) Approximately 8-12 minutes (dependent on the specific system and column)
Purity ≥98% (as determined by peak area percentage)[3]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and exact mass of the molecule.

Experimental Protocol

a. Instrumentation:

  • An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurement.

b. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

c. Instrumental Parameters:

ParameterSetting
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50-1000 m/z

d. Data Presentation:

IonCalculated m/zFound m/z
[M+H]⁺ 268.0917To be determined
[M-H]⁻ 266.0772To be determined
[M+Na]⁺ 290.0736To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are fundamental for confirming the chemical structure of the compound.

Experimental Protocol

a. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

b. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

c. Data Acquisition:

ExperimentKey Parameters
¹H NMR Pulse program: zg30, Number of scans: 16, Relaxation delay: 1.0 s
¹³C NMR Pulse program: zgpg30, Number of scans: 1024, Relaxation delay: 2.0 s

d. Expected Chemical Shifts: Based on the structure and data from similar compounds, the following chemical shifts are anticipated.[4]

¹H NMR (400 MHz, CDCl₃):

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Naphthalene-H7.4 - 8.2m
Pyrrolidine-CH3.0 - 4.0m
Pyrrolidine-CH₂2.5 - 3.0m
Carboxylic Acid-H~12.0 (broad)s

¹³C NMR (100 MHz, CDCl₃):

CarbonExpected Chemical Shift (δ, ppm)
C=O (amide)~175
C=O (acid)~172
Naphthalene-C110 - 140
Pyrrolidine-C30 - 60

Workflow for Structural Characterization

Structural_Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Obtained compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid hplc HPLC compound->hplc ms Mass Spectrometry compound->ms nmr NMR Spectroscopy compound->nmr ftir FTIR Spectroscopy compound->ftir purity Purity & Impurity Profile hplc->purity mol_weight Molecular Weight & Formula ms->mol_weight structure Chemical Structure nmr->structure func_groups Functional Groups ftir->func_groups final_char Complete Characterization purity->final_char mol_weight->final_char structure->final_char func_groups->final_char

Caption: Overall workflow for compound characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in the molecule.[5][6][7]

Experimental Protocol

a. Instrumentation:

  • An FTIR spectrometer, typically utilizing an Attenuated Total Reflectance (ATR) accessory for solid samples.

b. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically required.

c. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

d. Data Presentation: The presence of key functional groups can be confirmed by characteristic absorption bands.[8][9]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-2960
C=O stretch (Amide)1670-1690
C=O stretch (Carboxylic Acid)1700-1725
C=C stretch (Aromatic)1450-1600

These protocols provide a comprehensive framework for the analytical characterization of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, ensuring its quality and suitability for further scientific investigation.

References

Application Notes and Protocols for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound featuring a naphthalene moiety attached to a pyrrolidinone ring. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a core structure in various biologically active molecules and has been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.[1][2][3][4][5] The naphthalene group, a bicyclic aromatic hydrocarbon, is also a common fragment in medicinal chemistry known to impart diverse biological activities.[6]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, focusing on its potential as an antimicrobial and anticancer agent. The protocols are designed for researchers in drug discovery and development.

Section 1: Antimicrobial Activity Assays

Application Note: Determination of Minimum Inhibitory and Bactericidal Concentrations

To assess the antimicrobial potential of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) will be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. These assays are fundamental in early-stage antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

This protocol details the broth microdilution method for determining the MIC and MBC of the test compound against a panel of clinically relevant bacterial strains.

Materials and Reagents:

  • 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Plate reader (600 nm)

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension with sterile saline to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of test concentrations.

    • Prepare a positive control (antibiotic) and a negative control (vehicle) in the same manner.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound and controls.

    • The final volume in each well should be 200 µL.

    • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Confirm the visual reading by measuring the optical density at 600 nm using a plate reader.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), aliquot 100 µL of the culture onto sterile agar plates.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation: Hypothetical Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus1632
Escherichia coli64>128
Pseudomonas aeruginosa>128>128
Ciprofloxacin (Positive Control)Staphylococcus aureus0.51
Escherichia coli0.250.5
Pseudomonas aeruginosa12

Diagram: Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Visual/OD600) incubate_mic->read_mic plate_mbc Plate onto Agar read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (Colony Count) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Section 2: Anticancer Activity Assays

Application Note: Evaluating Cytotoxicity and Anti-Migratory Effects

The anticancer potential of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid can be initially assessed by evaluating its cytotoxicity against cancer cell lines and its effect on cancer cell migration. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The wound-healing assay is a straightforward method to study directional cell migration in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the test compound on a selected cancer cell line.

Materials and Reagents:

  • 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

  • Cancer cell line (e.g., A549 - human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

  • Positive control (e.g., Doxorubicin)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Include vehicle-treated wells as a negative control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data
CompoundCell LineIncubation Time (h)IC50 (µM)
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acidA5497225.8
Doxorubicin (Positive Control)A549720.5
Experimental Protocol: Wound-Healing (Scratch) Assay

This protocol outlines the wound-healing assay to assess the effect of the test compound on the migration of cancer cells.

Materials and Reagents:

  • 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

  • Cancer cell line (e.g., MDA-MB-231 - human breast adenocarcinoma)

  • Complete cell culture medium

  • Sterile 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed cells into 6-well plates at a high density to form a confluent monolayer after 24 hours of incubation.

  • Creating the "Wound":

    • Once the cells are confluent, create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Replace the PBS with fresh medium containing a non-toxic concentration (e.g., below the IC50) of the test compound.

    • Include a vehicle-treated control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure for the treated and control groups.

    • Compare the migration rates between the treated and control groups.

Data Presentation: Hypothetical Wound Closure Data
TreatmentConcentration (µM)Wound Closure at 24h (%)
Vehicle Control-75.2 ± 5.1
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid1042.6 ± 4.5
2021.3 ± 3.8

Diagram: Anticancer Assay Workflow

Anticancer_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_migration Migration Assay (Wound Healing) seed_mtt Seed Cells in 96-well Plate treat_mtt Treat with Compound seed_mtt->treat_mtt incubate_mtt Incubate for 48-72h treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt read_mtt Read Absorbance & Calculate IC50 add_mtt->read_mtt seed_wh Seed Cells to Confluency scratch_wh Create Wound seed_wh->scratch_wh treat_wh Treat with Compound scratch_wh->treat_wh image_wh Image at 0h, 24h, 48h treat_wh->image_wh analyze_wh Analyze Wound Closure image_wh->analyze_wh

Caption: Workflow for in vitro anticancer assays.

References

Application Notes and Protocols for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and structure-activity relationship (SAR) considerations for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. The protocols outlined below are based on established methodologies for evaluating the biological activity of related N-aryl-5-oxopyrrolidine-3-carboxylic acid compounds.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, known to be a core component of various biologically active molecules. The introduction of an N-aryl substituent, such as the naphthalen-1-yl group, offers a strategic approach to modulate the pharmacological properties of these compounds. The bulky and lipophilic nature of the naphthalene moiety can significantly influence receptor binding, enzyme inhibition, and pharmacokinetic profiles. SAR studies on this class of compounds have primarily focused on their potential as anticancer and antimicrobial agents.

General Synthesis

The synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid typically follows a well-established route involving the condensation of 1-naphthylamine with itaconic acid. This reaction is often carried out under thermal conditions, sometimes with a solvent, to yield the desired product. Further derivatization of the carboxylic acid moiety can be achieved through standard esterification or amidation reactions to explore a wider chemical space and refine the SAR.

Potential Therapeutic Applications & SAR Insights

Based on studies of analogous N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a promising candidate for investigation in the following areas:

Anticancer Activity

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated cytotoxic effects against various cancer cell lines. The N-aryl substituent plays a crucial role in determining the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights:

  • N-Aryl Substituent: The nature of the aromatic system at the 1-position is a key determinant of anticancer activity. The larger, more hydrophobic naphthalene ring, compared to a simple phenyl ring, may lead to enhanced binding affinity with target proteins.

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid at the 3-position to esters, amides, or hydrazones can significantly impact activity. These modifications can alter the compound's solubility, cell permeability, and interaction with biological targets. For instance, hydrazone derivatives have shown potent anticancer activity in related series.[1][2]

  • Substitution on the Naphthalene Ring: Introduction of substituents on the naphthalene ring provides an avenue for fine-tuning the electronic and steric properties of the molecule, which can influence its biological activity.

Antimicrobial Activity

N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have also been explored for their antibacterial and antifungal properties. The mechanism of action is often related to the disruption of microbial cell processes.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The lipophilic character imparted by the naphthalene group can facilitate the passage of the molecule through microbial cell membranes.

  • Functional Groups: The presence of the carboxylic acid is important, and its modification can modulate the antimicrobial spectrum and potency. Derivatives such as hydrazones bearing nitroaromatic moieties have exhibited significant antimicrobial activity in similar scaffolds.[2]

Quantitative Data

Table 1: Anticancer Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1][2]

Compound IDN-Aryl GroupR Group (at position 3)Cancer Cell LineIC50 (µM)
1 4-Acetamidophenyl-COOHA549 (Lung)>100
2 4-Acetamidophenyl-CONHNH-benzylideneA549 (Lung)~50
3 4-Acetamidophenyl-CONHNH-(5-nitrothiophen-2-yl)methyleneA549 (Lung)<10
4 4-Aminophenyl-CONHNH-benzylideneA549 (Lung)~25
5 4-Aminophenyl-CONHNH-(5-nitrothiophen-2-yl)methyleneA549 (Lung)<5

Note: The data in this table is illustrative and based on derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid to highlight SAR trends.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Protocol 1: Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 1-Naphthylamine

  • Itaconic acid

  • High-boiling point solvent (e.g., water, acetic acid, or solvent-free)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 1-naphthylamine (1.0 eq) and itaconic acid (1.2 eq) is heated in a suitable solvent or neat.

  • The reaction mixture is refluxed for a specified period (typically several hours) and monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • If a solvent is used, it is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

  • For purification via acid-base extraction, the crude solid is dissolved in an aqueous solution of sodium hydroxide.

  • The basic solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted amine.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid product.

  • The precipitate is collected by filtration, washed with water, and dried to afford the pure 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., A549 human lung adenocarcinoma).

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a control for the antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow 1-Naphthylamine 1-Naphthylamine Condensation Condensation 1-Naphthylamine->Condensation Itaconic_Acid Itaconic_Acid Itaconic_Acid->Condensation Target_Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Condensation->Target_Compound Derivatization Derivatization Target_Compound->Derivatization SAR_Library Library of Analogs (Esters, Amides, etc.) Derivatization->SAR_Library Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Target_Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid & Analogs Anticancer_Assay Anticancer Screening (e.g., MTT Assay) Target_Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (e.g., MIC Determination) Target_Compound->Antimicrobial_Assay IC50_Determination IC50 Values Anticancer_Assay->IC50_Determination MIC_Determination MIC Values Antimicrobial_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis SAR_Logic Core_Scaffold 5-Oxopyrrolidine-3-carboxylic acid Biological_Activity Biological Activity (Anticancer, Antimicrobial) Core_Scaffold->Biological_Activity N_Aryl_Group N-Aryl Substituent (e.g., Naphthalen-1-yl) N_Aryl_Group->Biological_Activity Influences Potency & Lipophilicity Carboxylic_Acid_Modification Modification at C3 (e.g., -COOH, -COOR, -CONR2) Carboxylic_Acid_Modification->Biological_Activity Modulates Solubility & Target Interaction

References

Application Notes and Protocols for 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-oxopyrrolidine-3-carboxylic acid moiety is a key pharmacophore found in various biologically active compounds. The pyrrolidine ring system is a prevalent scaffold in medicinal chemistry due to its ability to form a diverse range of interactions with biological targets.[1][2] Substitution at the N-1 position with an aryl group, such as a naphthalene ring, can significantly influence the compound's physicochemical properties and biological activity, making these derivatives promising candidates for drug discovery programs. Research into various 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives has revealed their potential in developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.[3][4][5][6]

Potential Therapeutic Applications

Antimicrobial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable activity against a range of bacterial pathogens. For instance, compounds bearing a 1-(2-hydroxy-5-methylphenyl) substituent have been synthesized and shown to be effective against Gram-positive bacteria.[6] Further derivatization of the carboxylic acid group into hydrazones has, in some cases, led to enhanced antibacterial potency.[6]

Anticancer Activity

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its potential as an anticancer agent. Studies on derivatives with substituents such as 1-(4-acetamidophenyl) and 1-(2,4-difluorophenyl) have indicated antiproliferative effects against cancer cell lines.[3][5] The mechanism of action for these compounds is still under investigation but is thought to involve the inhibition of key cellular processes in cancer cells.

Quantitative Data Summary

Specific quantitative data for "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" is not available. However, for related compounds, the following tables summarize reported biological activities.

Table 1: Antibacterial Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDSubstituent at N-1Bacterial StrainMIC (µg/mL)Reference
Hydrazone derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid2-hydroxy-5-methylphenylS. aureus3.9[6]
Hydrazone derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a 5-nitrothien-2-yl fragment2-hydroxy-5-methylphenylVarious strains>7.8[6]

Table 2: Anticancer Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDSubstituent at N-1Cell LineActivity MetricValueReference
Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid4-acetamidophenylA549Potent ActivityNot specified[3][4]
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid2,4-difluorophenylNot specifiedUnder InvestigationNot specified[5]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, based on published methodologies for analogous compounds.

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol describes a common method for synthesizing the core scaffold via the reaction of a primary aromatic amine with itaconic acid.[4][5][6]

Materials:

  • Appropriate primary aromatic amine (e.g., 1-naphthylamine)

  • Itaconic acid

  • Water or an appropriate solvent (e.g., acetic acid)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve the primary aromatic amine (1 equivalent) in water or another suitable solvent.

  • Add itaconic acid (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 100-120°C) for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, acidify the solution with HCl to precipitate the product.

  • Wash the crude product with cold water.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow amine Aromatic Amine (e.g., 1-Naphthylamine) reaction Reaction (Reflux in Water/Solvent) amine->reaction itaconic Itaconic Acid itaconic->reaction workup Acidification & Precipitation reaction->workup purification Recrystallization workup->purification product 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid purification->product

Caption: General workflow for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Synthesized 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivative

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_bioassay Biological Evaluation Workflow compound Test Compound antimicrobial Antimicrobial Screening (e.g., MIC determination) compound->antimicrobial anticancer Anticancer Screening (e.g., MTT assay) compound->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

References

Application Notes and Protocols for the Derivatization of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid," a key scaffold in medicinal chemistry. The derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols for amide bond formation, esterification, and hydrazone formation are based on established synthetic methodologies for related 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3][4][5]

Amide Bond Formation

Amide derivatives are frequently synthesized in drug discovery programs to mimic peptide bonds and to modulate the physicochemical properties of a lead compound. The carboxylic acid of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid can be coupled with a wide range of primary and secondary amines using various coupling agents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with an amine to yield the desired amide. This method is known for its mild reaction conditions and suppression of side reactions.[6]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary (Representative):

AmineCoupling AgentsSolventReaction Time (h)Yield (%)
AnilineEDC, HOBtDMF1870-85
BenzylamineEDC, HOBtDCM1275-90
MorpholineEDC, HOBtDCM1665-80
PiperidineEDC, HOBtDMF1470-85

Experimental Workflow:

Amide_Formation_Workflow start Start dissolve Dissolve Acid in Anhydrous Solvent start->dissolve activate Add EDC & HOBt (Activation) dissolve->activate add_amine Add Amine activate->add_amine react Stir at RT (12-24h) add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Amide Product purify->end Esterification_Workflow start Start dissolve Dissolve Acid, Alcohol, DMAP in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT (4-12h) add_dcc->react filter Filter DCU react->filter workup Aqueous Work-up filter->workup purify Column Chromatography workup->purify end Ester Product purify->end Hydrazone_Formation_Workflow cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis ester Ester Derivative hydrazinolysis Add Hydrazine Hydrate Reflux (4-8h) ester->hydrazinolysis hydrazide Hydrazide Intermediate hydrazinolysis->hydrazide dissolve_hydrazide Dissolve Hydrazide in Alcohol hydrazide->dissolve_hydrazide add_carbonyl Add Aldehyde/Ketone & Acetic Acid dissolve_hydrazide->add_carbonyl reflux Reflux (2-6h) add_carbonyl->reflux isolate_hydrazone Filter and Dry reflux->isolate_hydrazone end Hydrazone Product isolate_hydrazone->end Drug_Discovery_Logic scaffold Core Scaffold 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid derivatization Derivatization (Amides, Esters, Hydrazones) scaffold->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., Enzyme Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar sar->derivatization Informs new derivatives lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

The most common and straightforward synthesis involves the condensation reaction between 1-naphthylamine and itaconic acid. This reaction typically proceeds by heating the two reagents together, which leads to a Michael addition followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure.

Q2: What are the typical reaction conditions for this synthesis?

While specific optimal conditions can vary, a general starting point is to reflux a mixture of 1-naphthylamine and itaconic acid in a suitable solvent. Water is a common and environmentally friendly choice. Some procedures for analogous compounds report high yields when refluxing in water for several hours. Solvent-free reactions at high temperatures are also a possibility.

Q3: What is a reasonable expected yield for this reaction?

For analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids, yields can be quite high, with some reported in the range of 88% or more under optimized conditions. However, the specific yield for the naphthalen-1-yl derivative may vary depending on the reaction conditions and purity of the starting materials.

Q4: How is the product typically purified?

The product is a carboxylic acid, which allows for a straightforward acid-base extraction. The crude product can be dissolved in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to form the corresponding carboxylate salt. This aqueous solution can then be washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the pure carboxylic acid product, which can then be collected by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction temperature or time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion. 2. Poor quality of starting materials: Impurities in 1-naphthylamine or itaconic acid can interfere with the reaction. 3. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Optimize reaction conditions: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure purity of reagents: Use freshly purified starting materials. 1-Naphthylamine can be purified by recrystallization or sublimation. 3. Verify stoichiometry: Use a 1:1 molar ratio of 1-naphthylamine to itaconic acid.
Formation of Side Products 1. Decomposition at high temperatures: Prolonged heating at very high temperatures might lead to the degradation of the starting materials or the product. 2. Side reactions of itaconic acid: Itaconic acid can potentially undergo other reactions if the conditions are not optimal.1. Moderate reaction temperature: Avoid excessive heating. Refluxing in a suitable solvent like water provides a controlled temperature. 2. Control reaction conditions: Ensure the reaction is carried out under an inert atmosphere if oxidative side products are suspected.
Difficulty in Product Isolation/Purification 1. Incomplete precipitation: The pH of the aqueous solution may not be sufficiently acidic to fully precipitate the carboxylic acid. 2. Product is sparingly soluble in the precipitation medium: The precipitated product might have some solubility in the acidic aqueous solution. 3. Emulsion formation during extraction: This can make phase separation difficult.1. Adjust pH: Carefully add acid until the pH is strongly acidic (pH 1-2) to ensure complete precipitation. Test with pH paper. 2. Cool the solution: After acidification, cool the mixture in an ice bath to minimize the solubility of the product. 3. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to help break the emulsion.
Product is colored or impure after purification 1. Trapped impurities: Some impurities might co-precipitate with the product. 2. Oxidation of 1-naphthylamine: 1-Naphthylamine is prone to oxidation, which can lead to colored impurities.1. Recrystallization: Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to remove trapped impurities. 2. Use fresh reagents: Use freshly opened or purified 1-naphthylamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for the Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a general guideline based on the synthesis of analogous compounds and should be optimized for the specific target molecule.

Materials:

  • 1-Naphthylamine

  • Itaconic acid

  • Deionized water

  • 5% Sodium carbonate solution

  • Concentrated Hydrochloric acid

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-naphthylamine (1.0 eq) and itaconic acid (1.0 eq).

  • Add deionized water to the flask to create a slurry. The exact volume of water can be optimized, but a concentration of around 1-2 M of the reactants is a good starting point.

  • Heat the mixture to reflux with stirring.

  • Maintain the reflux for 4-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate upon cooling.

  • Filter the crude product and wash it with cold water.

  • For purification, dissolve the crude product in a 5% aqueous sodium carbonate solution.

  • Wash the basic solution with an organic solvent like dichloromethane or ethyl acetate to remove any non-acidic impurities.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid to the aqueous layer with stirring until the pH is approximately 1-2.

  • The purified product will precipitate out of the solution.

  • Filter the solid, wash it with cold deionized water, and dry it under vacuum.

  • If further purification is needed, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Data Presentation

The following table can be used to record and compare experimental results to optimize the reaction yield.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (e.g., by NMR or LC-MS) Notes
1Water100 (Reflux)4Baseline experiment
2Water100 (Reflux)8Increased reaction time
3Water100 (Reflux)12Further increased reaction time
4Acetic Acid118 (Reflux)4Alternative solvent
5None (Neat)1501Solvent-free conditions
Add more entries as needed to document your optimization experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1-Naphthylamine + Itaconic Acid reflux Reflux reactants->reflux solvent Solvent (e.g., Water) solvent->reflux cool Cool to RT reflux->cool filter_crude Filter Crude Product cool->filter_crude dissolve Dissolve in aq. Na2CO3 filter_crude->dissolve wash Wash with Organic Solvent dissolve->wash acidify Acidify with HCl wash->acidify filter_pure Filter Pure Product acidify->filter_pure dry Dry filter_pure->dry final_product final_product dry->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Logic

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time) start->check_reaction check_reagents Check Reagent Purity start->check_reagents check_workup Check Work-up Procedure (pH, Extraction) start->check_workup optimize_reaction Optimize Temp/Time check_reaction->optimize_reaction purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents optimize_workup Optimize pH/Recrystallize check_workup->optimize_workup improved_yield Improved Yield/ Purity optimize_reaction->improved_yield purify_reagents->improved_yield optimize_workup->improved_yield

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The primary impurities often stem from the starting materials and potential side reactions. The synthesis typically involves a Michael addition of 1-naphthylamine to itaconic acid followed by cyclization.[1][2] Common impurities may include:

  • Unreacted starting materials: Residual 1-naphthylamine and itaconic acid.

  • Michael adduct intermediate: The uncyclized intermediate, N-(1-naphthyl)itaconic acid.

  • Side-products: Small amounts of byproducts from potential side reactions of the starting materials under the reaction conditions.

Q2: What are the general solubility characteristics of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

A2: As a carboxylic acid with a large aromatic naphthalene group, this compound is expected to be poorly soluble in water and non-polar organic solvents. It is likely to have moderate solubility in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate, particularly at elevated temperatures. Its solubility is significantly enhanced in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the corresponding carboxylate salt.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this class of compounds are:

  • Recrystallization: This is often the primary method for purifying the final product.

  • Acid-Base Extraction: This technique is useful for separating the carboxylic acid product from neutral or basic impurities.

  • Column Chromatography: This can be employed for more challenging separations or to achieve very high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseTroubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.1. Add more solvent to the hot solution.2. Lower the temperature at which crystallization begins.3. Try a solvent system with a lower boiling point.4. Use a seed crystal to induce crystallization.
Poor Crystal Formation The solution is cooling too quickly, or the solvent is not ideal.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Try a different solvent or a mixture of solvents.3. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor and cool again to recover more product.2. Ensure the crystals are washed with a minimal amount of ice-cold solvent.3. Select a solvent in which the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.1. Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.2. Perform a second recrystallization.
Column Chromatography Issues
IssuePotential CauseTroubleshooting Steps
Poor Separation The solvent system (eluent) is not optimal.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation.2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound Stuck on the Column The compound is too polar for the chosen eluent.1. Increase the polarity of the eluent. For a carboxylic acid, adding a small amount of acetic or formic acid to the mobile phase can help with elution.
Tailing of the Peak The compound is interacting strongly with the stationary phase (e.g., silica gel).1. Add a small amount of a polar modifier (like methanol) or an acid (acetic or formic acid) to the eluent to reduce interactions with the silica gel.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities.

  • Dissolve the crude 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical for successful recrystallization. Based on the structure, polar protic solvents or mixtures are good starting points.

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Table 1: Suggested Recrystallization Solvents

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Good for many polar organic compounds.
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility characteristics.
Ethanol/WaterPolar ProticVariableA good mixed-solvent system. The ratio can be adjusted to optimize solubility and crystal formation.
Ethyl AcetatePolar Aprotic77May be suitable if the compound is less polar.

Visualizations

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Major Purification Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for the target compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity Pure Pure Product CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No Recrystallize Recrystallize with different solvent Impure->Recrystallize Column Perform Column Chromatography Impure->Column AcidBase Perform Acid-Base Extraction Impure->AcidBase Recrystallize->CheckPurity Column->CheckPurity AcidBase->CheckPurity

Caption: Logical troubleshooting steps for purification.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" (CAS No. 340319-91-7) during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The solubility of this compound is likely hampered by its molecular structure. The presence of the large, hydrophobic naphthalene ring significantly decreases its affinity for aqueous solutions. While the carboxylic acid group provides a degree of polarity and potential for ionization, the overall lipophilicity of the molecule likely dominates, leading to poor water solubility. Carboxylic acids can also exhibit pH-dependent solubility.[1][2][3]

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock into aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility. While the compound may be soluble in a high concentration of an organic solvent like DMSO, upon dilution into an aqueous buffer, the concentration of the organic solvent decreases significantly. This shift in the solvent environment can cause the compound to crash out of solution and form a precipitate.[4]

Q3: Can I simply increase the percentage of DMSO in my final assay to improve solubility?

A3: While increasing the DMSO concentration can enhance solubility, it is crucial to consider its effects on the biological system being studied. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, or alter membrane permeability, leading to misleading experimental results. It is essential to determine the maximum tolerable DMSO concentration for your specific assay through appropriate vehicle controls.

Q4: What are the first steps I should take to troubleshoot solubility issues?

A4: A systematic approach is recommended. Start with simple and common techniques such as pH adjustment and the use of co-solvents at concentrations compatible with your assay. If these methods are insufficient, more advanced strategies like the use of surfactants or cyclodextrins can be explored.

Troubleshooting Guide

Issue: Compound precipitates in aqueous buffer

Initial Steps:

  • pH Adjustment: Since the compound is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1] It is advisable to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH that maintains both compound solubility and biological activity.

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG). It is important to test the tolerance of your assay system to these co-solvents.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential impact of various methods on the aqueous solubility of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. Note: These are representative values and actual results may vary.

Method Conditions Solubility (µM) Notes
Control Phosphate Buffered Saline (PBS), pH 7.4< 1Likely to precipitate from DMSO stock.
pH Adjustment Tris Buffer, pH 8.510 - 20Increased ionization of the carboxylic acid improves solubility.
Co-solvent 5% Ethanol in PBS, pH 7.45 - 15Ethanol can help to solubilize the hydrophobic naphthalene group.
Surfactant 0.1% Tween® 20 in PBS, pH 7.420 - 50Micellar solubilization can significantly enhance solubility.[4]
Cyclodextrin 10 mM HP-β-CD in PBS, pH 7.450 - 100+Encapsulation of the hydrophobic moiety within the cyclodextrin cavity.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions using pH Adjustment
  • Prepare a high-concentration stock solution: Dissolve 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in 100% DMSO to a final concentration of 10 mM.

  • Prepare assay buffers: Prepare a series of biologically compatible buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Serial Dilution: Serially dilute the 10 mM DMSO stock solution into each of the prepared assay buffers to achieve the desired final concentrations for your experiment.

  • Observation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a relevant incubation period.

  • Assay Compatibility: Run vehicle controls with the corresponding pH-adjusted buffers to ensure the pH does not adversely affect the assay performance.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD solution: Prepare a 50 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: Add the solid 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid to the HP-β-CD solution to achieve the desired final concentration.

  • Incubation: Gently agitate the mixture (e.g., on a shaker or with a magnetic stirrer) at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove any non-encapsulated compound.

  • Quantification: Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Below are diagrams illustrating the decision-making process and mechanisms for overcoming solubility issues.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) ph_adjustment Attempt pH Adjustment (e.g., pH 8.0-9.0) start->ph_adjustment check_ph Solubility Improved? ph_adjustment->check_ph cosolvent Add Co-solvent (e.g., Ethanol, PEG) check_ph->cosolvent No end_success Proceed with Assay check_ph->end_success Yes check_cosolvent Solubility Sufficient? cosolvent->check_cosolvent surfactant Use Surfactant (e.g., Tween® 20) check_cosolvent->surfactant No check_cosolvent->end_success Yes check_surfactant Problem Solved? surfactant->check_surfactant cyclodextrin Employ Cyclodextrin (e.g., HP-β-CD) check_surfactant->cyclodextrin No check_surfactant->end_success Yes cyclodextrin->end_success end_fail Advanced Formulation (e.g., Nanoparticles) cyclodextrin->end_fail

Caption: A decision-making workflow for troubleshooting solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation compound Poorly Soluble Compound (Hydrophobic Naphthalene Ring) water Aqueous Solution cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cyclodextrin Encapsulation complex Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References

optimizing reaction conditions for synthesizing "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common and direct synthesis method involves the reaction of a substituted aniline with itaconic acid. In this case, 1-naphthylamine is reacted with itaconic acid, typically in a suitable solvent like water or a high-boiling point organic solvent, under reflux conditions. This reaction leads to the formation of the desired 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

Q2: What are some common impurities I might encounter in my synthesis?

A2: The impurity profile can vary depending on the reaction conditions. Common impurities may include unreacted starting materials (1-naphthylamine and itaconic acid), and potential side products from decarboxylation or other rearrangements under harsh thermal conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A developing system such as ethyl acetate/hexanes with a small amount of acetic acid can be used to separate the starting materials from the more polar product. The consumption of the limiting reagent (typically 1-naphthylamine) indicates the reaction is proceeding.

Q4: What are the recommended purification techniques for the final product?

A4: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. If the product is not sufficiently pure after recrystallization, column chromatography on silica gel may be necessary.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Inadequate reaction temperature.Ensure the reaction mixture is maintained at a consistent reflux temperature.
Poor quality of starting materials.Verify the purity of 1-naphthylamine and itaconic acid. Use freshly opened or purified reagents if necessary.
Insufficient reaction time.Monitor the reaction by TLC and continue heating until the starting material is consumed.
Product is an intractable oil or fails to crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization. Seeding the bulk mixture with a pure crystal can also be effective.
Residual solvent.Ensure all solvent is removed under reduced pressure. Trituration with a non-polar solvent like hexanes or diethyl ether may help solidify the product.
Formation of colored impurities Oxidation of 1-naphthylamine.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Decomposition at high temperatures.If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.

Experimental Protocols

Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1]

Materials:

  • 1-Naphthylamine

  • Itaconic acid

  • Water (or a suitable high-boiling point solvent like toluene)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine (1 equivalent) in water.

  • Add itaconic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash with cold water.

  • For purification, the crude solid can be recrystallized from an ethanol/water mixture.

  • Alternatively, the reaction mixture can be acidified with HCl, and the product extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

Reaction_Pathway 1-Naphthylamine 1-Naphthylamine Intermediate Michael Adduct (Intermediate) 1-Naphthylamine->Intermediate + Itaconic_Acid Itaconic_Acid Itaconic_Acid->Intermediate + Product 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Cyclization (Heat)

Caption: Reaction pathway for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reagents Mix 1-Naphthylamine and Itaconic Acid in Solvent Reflux Heat to Reflux (12-24h) Reagents->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter Crude Product Cooling->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry Final Product Recrystallization->Drying

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Temp Check Reflux Temperature Start->Check_Temp Yes Impure_Product Impure Product? Start->Impure_Product No Check_Time Increase Reaction Time Check_Temp->Check_Time Check_Reagents Verify Reagent Purity Check_Time->Check_Reagents Recrystallize Recrystallize Impure_Product->Recrystallize Yes Oily_Product Oily Product? Impure_Product->Oily_Product No Column Column Chromatography Recrystallize->Column Still Impure Triturate Triturate with Non-polar Solvent Oily_Product->Triturate Yes Seed Seed with Pure Crystal Triturate->Seed

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-oxopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-oxopyrrolidine derivatives?

A1: The most prevalent methods for synthesizing the 5-oxopyrrolidine core include:

  • Cyclization of Glutamic Acid and its Derivatives: Heating glutamic acid or its esters can induce intramolecular cyclization to form pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). This is a straightforward method, often used for preparing the parent scaffold.[1][2][3]

  • Castagnoli-Cushman Reaction: This is a three-component reaction involving an amine, an aldehyde, and a cyclic anhydride (like succinic or homophthalic anhydride) to produce substituted 5-oxopyrrolidines. It is a versatile method for creating a wide range of derivatives.[4][5][6]

  • Michael Addition Reactions: The addition of a nitrogen nucleophile to an appropriate α,β-unsaturated carbonyl compound can be followed by cyclization to yield the 5-oxopyrrolidine ring.

Q2: What are the critical parameters to control during the synthesis of 5-oxopyrrolidine derivatives to minimize side reactions?

A2: Key parameters to control include:

  • Temperature: Both overheating and excessively low temperatures can lead to side reactions or incomplete conversion. For instance, in the thermal cyclization of glutamic acid, precise temperature control is crucial to prevent degradation and racemization.[2]

  • pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of byproducts. For example, in reactions involving amino acids, maintaining an appropriate pH is essential to prevent unwanted side reactions at the amino and carboxyl groups.

  • Choice of Solvent: The polarity and boiling point of the solvent can affect reaction kinetics and selectivity. Trifluoroethanol (TFE) has been shown to promote the Castagnoli-Cushman reaction even at low temperatures without the need for a catalyst.[4][5]

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts and lower the overall yield.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC) is crucial to stop the reaction at the optimal time, preventing the formation of degradation products or other side reactions.[4][5]

Q3: How can I purify my 5-oxopyrrolidine derivative?

A3: Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and should be determined empirically.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials, especially for non-crystalline products. Silica gel is a commonly used stationary phase.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities during the work-up procedure.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-oxopyrrolidine derivatives.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of the 5-oxopyrrolidine derivative is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a complex mixture of products or a significant amount of unreacted starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Extend the reaction time and monitor the progress by TLC. - Increase the reaction temperature, but be cautious of potential side reactions. - Ensure the catalyst (if any) is active and used in the correct amount.
Side Reactions - Optimize reaction conditions (temperature, solvent, pH) to disfavor the formation of byproducts. - See the specific troubleshooting guides for racemization and byproduct formation below.
Product Degradation - Avoid harsh work-up conditions (e.g., strong acids or bases, high temperatures). - Ensure the product is stable under the purification conditions.
Loss during Work-up/Purification - If the product is water-soluble, saturate the aqueous phase with salt before extraction. - Use a different purification method if the product is adsorbing irreversibly to the column material.
Issue 2: Racemization of Chiral Centers

Symptoms:

  • The product shows a loss of optical purity, as determined by chiral HPLC or polarimetry.

  • In NMR spectra, the presence of diastereomers is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Reaction Conditions - Perform the reaction at a lower temperature. - Use a weaker base or a sterically hindered base to minimize proton abstraction from the chiral center.[7][8]
Oxazolone Formation - In peptide couplings involving a 5-oxopyrrolidine moiety, use additives like HOBt or HOAt to suppress racemization.[9]
Thermal Cyclization of Amino Acids - For the synthesis of pyroglutamic acid from glutamic acid, precise control of heating time and temperature is crucial to minimize racemization. Rapid heating to a high temperature (e.g., 220°C) for a short duration (e.g., <5 minutes) followed by rapid cooling can give good enantiomeric purity.[2]

Quantitative Data on Racemization in Peptide Coupling:

The choice of coupling reagent and additives can significantly impact the degree of racemization.

Coupling System% Racemization (Example)Reference
DCC/HOBtLow[9]
HATU/DIPEACan be significant[7]
PyBOP/DIPEACan be significant[7]
DCC/HOAtVery Low[9]
Issue 3: Formation of N-Acyl Enamine Byproduct in Castagnoli-Cushman Reaction

Symptoms:

  • The presence of a byproduct with a mass corresponding to the acylated enamine of the starting imine.

  • Signals corresponding to a double bond in the 1H NMR spectrum of the crude product.

Possible Causes and Solutions:

CauseRecommended Solution
Use of Enolizable Aldehydes - The Castagnoli-Cushman reaction is generally limited to imines derived from non-enolizable aldehydes. When an enolizable aldehyde is used, the intermediate imine can tautomerize to an enamine, which is then acylated by the anhydride.
Reaction Conditions - Optimize the reaction conditions to favor the desired cycloaddition over enamine formation. This may involve using aprotic solvents and controlling the temperature.

Experimental Protocols

Protocol 1: Synthesis of (S)-Pyroglutamic Acid from (S)-Glutamic Acid

This protocol is adapted from a method emphasizing rapid, high-temperature cyclodehydration to minimize racemization.[2]

Materials:

  • (S)-Glutamic acid

  • Heat source capable of reaching 220°C (e.g., a sand bath or heating mantle)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Place (S)-glutamic acid in a round-bottom flask.

  • Heat the flask rapidly to 220°C with vigorous swirling to ensure the melt is homogeneous.

  • Continue heating for a maximum of 5 minutes, or until bubbling ceases.

  • Immediately remove the flask from the heat source and cool it down to prevent degradation and racemization.

  • The resulting solid is (S)-pyroglutamic acid. It can be purified further by recrystallization from water or an ethanol/water mixture.

Expected Yield: ~70% Enantiomeric Ratio (S:R): ~97:3[2]

Protocol 2: General Procedure for the Castagnoli-Cushman Reaction

This is a general protocol for the synthesis of substituted 3,4-lactams using trifluoroethanol (TFE) as a promoter.[4][5]

Materials:

  • Substituted imine

  • Homophthalic anhydride

  • Trifluoroethanol (TFE)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the imine (1.0 eq.) in TFE.

  • Cool the solution to -40°C.

  • Add homophthalic anhydride (1.5 eq.) to the cooled solution.

  • Stir the reaction mixture at -40°C and monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography to afford the pure product.

Yields of Selected 3,4-Lactams from Castagnoli-Cushman Reaction in TFE:

Imine SubstituentReaction TimeYield (%)Diastereomeric Ratio (cis:trans)Reference
4-Methoxyphenyl15 min81>19:1[4][5]
4-Chlorophenyl20 min75>19:1[4][5]
2-Naphthyl30 min78>19:1[4][5]

Visualizations

troubleshooting_low_yield start Low Yield of 5-Oxopyrrolidine Derivative check_reaction Check for complete conversion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Significant Side Reactions check_reaction->side_reactions Multiple spots on TLC degradation Product Degradation check_reaction->degradation Product disappears over time loss_workup Loss during work-up/purification check_reaction->loss_workup Clean reaction, low isolated yield extend_time Extend reaction time incomplete->extend_time increase_temp Increase temperature (cautiously) incomplete->increase_temp check_catalyst Check catalyst activity incomplete->check_catalyst optimize Optimize conditions (temp, solvent, pH) side_reactions->optimize mild_workup Use milder work-up conditions degradation->mild_workup improve_extraction Improve extraction/purification method loss_workup->improve_extraction

Caption: Troubleshooting workflow for low reaction yield.

racemization_troubleshooting start Racemization Detected cause Identify Potential Cause start->cause harsh_conditions Harsh Reaction Conditions cause->harsh_conditions High temp or strong base oxazolone Oxazolone Formation cause->oxazolone Peptide coupling thermal_cyclization Thermal Cyclization cause->thermal_cyclization Glutamic acid cyclization lower_temp Lower reaction temperature harsh_conditions->lower_temp weaker_base Use weaker/hindered base harsh_conditions->weaker_base additives Use additives (HOBt, HOAt) oxazolone->additives control_heating Precise control of heating time/temp thermal_cyclization->control_heating

Caption: Troubleshooting workflow for racemization.

castagnoli_cushman_mechanism cluster_reactants Reactants Amine Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Anhydride Cyclic Anhydride Cycloaddition [4+2] Cycloaddition Anhydride->Cycloaddition Imine->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate RingOpening Ring Opening Intermediate->RingOpening Product 5-Oxopyrrolidine Derivative RingOpening->Product

Caption: Simplified mechanism of the Castagnoli-Cushman reaction.

References

"1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. The information is designed to address common stability and degradation challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] The lactam ring in the pyrrolidinone structure may be susceptible to hydrolysis under strongly acidic or basic conditions. The naphthalene moiety suggests a potential for photodegradation.

Q2: How should I properly store 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation.[3][4] For long-term storage, keeping the compound in a tightly sealed container at low temperatures (e.g., -20°C) is advisable.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactam ring can undergo hydrolysis to form an open-chain amino acid derivative.

  • Photodegradation: The naphthalene ring can absorb UV light, leading to the formation of various photoproducts.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the naphthalene ring.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.[5][6]

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot, consider the following:

  • Review your sample preparation: Ensure that the solvents and conditions used are not causing degradation.

  • Assess storage conditions: Verify that the compound has been stored correctly, protected from light and heat.

  • Perform forced degradation studies: Subjecting the compound to stress conditions (acid, base, heat, light, oxidation) can help identify potential degradation products and their retention times.[1][2][7][8][9]

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of your stock solution and solid compound using a validated analytical method like HPLC-UV.

    • Storage Evaluation: Confirm that the compound and its solutions have been stored under the recommended conditions (cool, dark, and dry).

    • Solvent Compatibility: Ensure that the solvent used for your stock solution and assays is not promoting degradation. Consider preparing fresh solutions before each experiment.

Issue 2: Color Change or Precipitation in Solution
  • Possible Cause: This could be due to the formation of insoluble degradation products or polymerization. Photodegradation of naphthalene-containing compounds can sometimes lead to colored byproducts.

  • Troubleshooting Steps:

    • Visual Inspection: Note the color and nature of the precipitate.

    • Light Exposure Assessment: Determine if the solution was exposed to light for an extended period. If so, prepare a fresh solution and protect it from light.

    • Solubility Check: Re-evaluate the solubility of the compound in your chosen solvent at the working concentration.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[1][2]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 72 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Degradation Solid State80°CUp to 7 days
Photostability UV and Visible LightRoom TemperatureAs per ICH Q1B

Methodology for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Hydrolysis: Mix equal volumes of the stock solution with the acidic or basic solution.

    • Oxidation: Mix equal volumes of the stock solution with the hydrogen peroxide solution.

    • Thermal: Store the solid compound in a temperature-controlled oven.

    • Photostability: Expose the solution and solid compound to light as specified in ICH Q1B guidelines.[4]

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the sample to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Predicted Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Degradation A 1-(Naphthalen-1-yl)- 5-oxopyrrolidine-3-carboxylic acid B 4-Amino-4-(naphthalen-1-ylamino) butanoic acid derivative A->B Lactam cleavage C 1-(Naphthalen-1-yl)- 5-oxopyrrolidine-3-carboxylic acid D Oxidized/Rearranged Naphthalene Derivatives C->D UV/Vis light E 1-(Naphthalen-1-yl)- 5-oxopyrrolidine-3-carboxylic acid F Decarboxylated Product + Other Fragments E->F Heat

Caption: Predicted degradation pathways for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Workflow for Stability Testing

start Start: Compound Received storage Store under controlled conditions (cool, dark, dry) start->storage stock_prep Prepare stock solution (e.g., 1 mg/mL in ACN/H2O) storage->stock_prep forced_degradation Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) stock_prep->forced_degradation hplc_analysis Analyze stressed and control samples by HPLC-UV forced_degradation->hplc_analysis data_eval Evaluate data: - Identify degradation peaks - Determine degradation rate hplc_analysis->data_eval report Report findings and establish recommended storage conditions data_eval->report

Caption: A typical experimental workflow for assessing the stability of a new chemical entity.

References

troubleshooting inconsistent results in "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and related compounds. Our goal is to help you address common challenges and ensure the consistency and reliability of your bioassay results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: I am observing precipitate in my stock solution of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. What should I do?

A1: Precipitation of your compound can lead to inaccurate concentrations and inconsistent results. Here are some steps to address this issue:

  • Solvent Selection: Ensure you are using an appropriate solvent. While DMSO is a common choice for initial stock solutions, the polarity of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" may necessitate a different solvent system. Consider less polar options or a co-solvent system.

  • Solubility Limit: You may be exceeding the compound's solubility limit. Try preparing a lower concentration stock solution. It is crucial to determine the maximum solubility in your chosen solvent before preparing high-concentration stocks.

  • Gentle Warming and Sonication: Gently warm the solution (e.g., in a 37°C water bath) and sonicate for short periods to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Filtration: If precipitation persists, you can filter your stock solution through a 0.22 µm syringe filter to remove undissolved particles. However, this will alter the effective concentration, so re-quantification is recommended.

Q2: How should I store my stock solutions and aliquots to prevent degradation?

A2: Proper storage is critical for maintaining the integrity of your compound.

  • Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protection from Light: The naphthalene moiety suggests potential photosensitivity. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider flushing the headspace of your vials with an inert gas like argon or nitrogen to prevent oxidation.

Inconsistent Bioassay Results

Q3: My IC50 values for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid vary significantly between experiments. What are the potential causes?

A3: Inconsistent IC50 values are a common challenge in bioassays. The following flowchart outlines a systematic approach to troubleshooting this issue.

G Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 Values Observed B Check Compound Integrity - Purity (LC-MS/NMR) - Solubility - Stability in Assay Buffer A->B C Review Assay Protocol - Pipetting accuracy - Incubation times/temperatures - Cell density/passage number A->C D Verify Reagent Quality - Media/buffer expiration - Serum batch variation - Enzyme/substrate activity A->D E Analyze Data Processing - Curve fitting model - Normalization method - Outlier handling A->E F Compound Issue B->F G Protocol Issue C->G H Reagent Issue D->H I Data Analysis Issue E->I

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Data Presentation: Example of Inconsistent IC50 Data

Experiment IDAssay DateCell LineIC50 (µM)AnalystNotes
EXP-0012025-10-15A54912.5J. DoeInitial screen
EXP-0022025-10-22A54928.3J. DoeNew batch of serum used
EXP-0032025-10-29A54911.8A. SmithUsed freshly prepared compound stock
EXP-0042025-11-05A54935.1J. DoeCells were at a high passage number

This table highlights the importance of recording detailed experimental parameters to identify potential sources of variability.

Q4: I am observing high background signal or false positives in my screening assay. What could be the cause?

A4: High background can be due to several factors related to the compound or the assay technology.

  • Compound Interference: The naphthalene group in the compound may cause autofluorescence, which can interfere with fluorescence-based assays. Run a control plate with the compound in assay buffer without cells or enzymes to quantify this effect.

  • Non-specific Binding: At higher concentrations, the compound may bind non-specifically to assay components, such as enzymes or detection reagents.

  • Cytotoxicity: If your assay measures a specific cellular pathway, general cytotoxicity can lead to a reduction in signal that is not pathway-specific. It is essential to run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to distinguish between targeted effects and general toxicity.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is a colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

G MTS Assay Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Prepare Compound Serial Dilutions B->C D Treat Cells with Compound C->D E Incubate for 48-72 hours D->E F Add MTS Reagent E->F G Incubate for 1-4 hours F->G H Measure Absorbance at 490 nm G->H I Data Analysis and IC50 Calculation H->I

Caption: A step-by-step workflow for a typical MTS cell viability assay.

Protocol 2: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a generic kinase inhibition assay.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Plating: Dispense "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" at various concentrations into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add the kinase to all wells except the negative controls and incubate for a short pre-incubation period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo) that measures kinase activity by quantifying the amount of ADP produced.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Potential Signaling Pathway Involvement

While the specific biological target of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" may not be well-characterized, compounds with a 5-oxopyrrolidine core have been reported to exhibit a range of biological activities, including antibacterial and anticancer effects.[1][2] A potential mechanism of action for anticancer activity could involve the modulation of key signaling pathways implicated in cell survival and proliferation.

G Hypothetical Signaling Pathway Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Target Putative Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Cascade (e.g., MAPK/ERK) Target->Pathway TF Transcription Factor Pathway->TF Gene Gene Expression TF->Gene Response Cellular Response (Apoptosis, Proliferation) Gene->Response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

This guide is intended to provide a starting point for troubleshooting common issues in bioassays involving "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid". For more specific inquiries, please consult the relevant literature for compounds with similar scaffolds.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for scaling up the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common and straightforward synthesis involves a one-pot reaction where 1-naphthylamine undergoes a Michael addition to itaconic acid, followed by an intramolecular cyclization (amide formation) to yield the desired product. The reaction is typically carried out in a suitable solvent under reflux conditions.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, the following parameters are crucial:

  • Temperature Control: Maintaining a consistent and uniform temperature throughout the reaction vessel is vital to prevent side reactions and ensure complete conversion. Exothermic reactions can be a concern at a larger scale.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity of the reactants and to facilitate heat transfer.

  • Reagent Addition Rate: Controlled addition of reagents, especially if there is a significant exotherm, is important to maintain temperature and minimize side-product formation.

  • Solvent Selection: The solvent should be chosen for its ability to dissolve reactants, its boiling point for the desired reaction temperature, and its ease of removal during workup. Water is a common and environmentally friendly choice for this reaction.

Q3: What are the potential side reactions, and how can they be minimized?

A3: The primary side reaction of concern is the formation of a bis-adduct, where a second molecule of 1-naphthylamine reacts with the itaconic acid derivative. To minimize this, it is recommended to use a slight excess of itaconic acid. Additionally, maintaining the recommended reaction temperature and time can prevent the formation of other impurities.

Q4: How can the purity of the final product be assessed?

A4: The purity of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid can be determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Melting Point Analysis

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using TLC or HPLC. - Check the quality and purity of the starting materials (1-naphthylamine and itaconic acid).
Suboptimal stoichiometry.- Use a slight molar excess of itaconic acid (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of 1-naphthylamine.
Poor mixing at scale.- Increase the agitation speed to ensure proper mixing of the reactants. Consider using a different type of impeller for more efficient stirring.
Product is difficult to isolate/purify Product is soluble in the reaction solvent.- If the product is soluble in the reaction solvent at room temperature, consider cooling the mixture to induce precipitation. - If precipitation is not effective, solvent evaporation followed by recrystallization from a different solvent system may be necessary.
Presence of unreacted starting materials or side products.- Optimize the reaction conditions to maximize the conversion to the desired product. - For purification, recrystallization is often effective. A suitable solvent system might be an alcohol/water mixture or an organic solvent like ethyl acetate.
Inconsistent Results Between Batches Variations in starting material quality.- Source starting materials from a reliable supplier and perform quality control checks before use.
Inconsistent heating or mixing.- Ensure that the heating and stirring equipment is properly calibrated and provides consistent performance for each batch.
Discoloration of the Final Product Presence of oxidized impurities.- The use of an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, especially at elevated temperatures. - Purification by recrystallization, potentially with the use of activated carbon, can help to remove colored impurities.

Experimental Protocols

Laboratory-Scale Synthesis (Exemplary)

This protocol is based on analogous procedures for similar compounds and should be optimized for the specific target molecule.

Materials:

  • 1-Naphthylamine

  • Itaconic acid

  • Water (or another suitable solvent like ethanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthylamine (1.0 eq) and itaconic acid (1.1 eq).

  • Add water to the flask to achieve a suitable concentration (e.g., 1 M with respect to 1-naphthylamine).

  • Heat the reaction mixture to reflux (100 °C if using water) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration and wash it with cold water.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Scale-Up Considerations
  • Heat Transfer: Use a jacketed reactor with a temperature control unit to manage the heat of the reaction.

  • Agitation: Employ an overhead stirrer with a suitable impeller to ensure efficient mixing in a larger reactor.

  • Workup: For large-scale filtration, a Nutsche filter or a centrifuge is recommended.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Naphthylamine 1-Naphthylamine Reaction_Vessel Reaction Vessel (Water, Reflux) 1-Naphthylamine->Reaction_Vessel Itaconic_Acid Itaconic_Acid Itaconic_Acid->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Drying->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Products? Low_Yield->Side_Reactions No Check_Temp_Time Increase Temperature/Time Monitor by TLC/HPLC Incomplete_Reaction->Check_Temp_Time Yes Starting_Material_Quality Check Starting Material Purity Incomplete_Reaction->Starting_Material_Quality No Adjust_Stoichiometry Adjust Stoichiometry (slight excess of itaconic acid) Side_Reactions->Adjust_Stoichiometry Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Optimize_Recrystallization Optimize Recrystallization Solvent Purification_Issues->Optimize_Recrystallization Yes

Caption: A decision tree for troubleshooting low yield issues.

Technical Support Center: Analytical Method Development for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for purity assessment of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid."

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purity assessment method for this compound?

A1: The initial step is to gather information about the compound's physicochemical properties, such as its structure, solubility, pKa, and UV absorbance characteristics. A thorough literature search for analytical methods used for similar N-aryl-pyrrolidinone or carboxylic acid compounds is also crucial. Based on its structure, which includes a chromophore (naphthalene ring), a carboxylic acid group, and a chiral center, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most logical starting point.[1]

Q2: What are the primary concerns for the purity analysis of this specific molecule?

A2: The primary concerns are:

  • Process-related impurities: These can originate from starting materials, intermediates, or by-products during the synthesis.[2]

  • Degradation products: The molecule may degrade under stress conditions like acid, base, oxidation, heat, or light.[3] Identifying these is essential for a stability-indicating method.

  • Enantiomeric purity: The compound has a chiral center at the 3-position of the pyrrolidine ring. Since enantiomers can have different pharmacological effects, developing a chiral separation method is often necessary to quantify the unwanted enantiomer.[4]

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients.[5] Its development is mandated by regulatory agencies like the FDA and ICH to ensure that the quality of the drug substance is maintained over time under various environmental factors.[6] The method is validated through forced degradation studies.[3]

Troubleshooting Guides

I. RP-HPLC Method Development

Q4: I am seeing poor peak shape (fronting or tailing) for the main compound peak. What could be the cause?

A4: Poor peak shape for a carboxylic acid compound can be caused by several factors:

  • Secondary Silanol Interactions: The acidic proton of the carboxylic acid can interact with free silanol groups on the silica-based column packing, causing tailing.

    • Solution: Lower the mobile phase pH by adding an acid like formic acid, acetic acid, or phosphoric acid (typically to a pH of 2.5-3.5). This suppresses the ionization of both the analyte and the silanol groups, minimizing interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase or Column: The chosen solvent system may not be optimal.

    • Solution: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a C8 or Phenyl column instead of a C18).[7]

Q5: My potential impurities are not separating from the main peak. How can I improve resolution?

A5: Improving resolution requires optimizing several chromatographic parameters:

  • Modify the Gradient: If using a gradient elution, make the slope shallower around the elution time of the main peak. This gives more time for closely eluting impurities to separate.

  • Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and change the elution order of impurities.

  • Adjust pH: Modifying the mobile phase pH can change the ionization state of impurities, altering their retention and improving separation.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will increase retention times and backpressure.

  • Try a Different Column: A column with a different stationary phase (e.g., Phenyl, Cyano) or a longer column with a smaller particle size can provide different selectivity and higher efficiency.[7]

II. Chiral Separation

Q6: I need to separate the enantiomers of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. Where do I start?

A6: There are three primary strategies for chiral separation in HPLC.[8]

  • Chiral Stationary Phases (CSPs): This is the most direct and common approach. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[4][7] You would screen your racemic compound against a selection of chiral columns using various mobile phases (normal-phase, reversed-phase, or polar organic).

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[9][10] This is useful if a suitable CSP cannot be found.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase.[8] The enantiomers form transient diastereomeric complexes with the additive, leading to different retention times on an achiral column. This method is less common now due to potential column contamination and method robustness issues.

Q7: I am trying a chiral column but see no separation of the enantiomers. What should I do?

A7: Lack of separation on a CSP is a common challenge.

  • Screen Different Mobile Phases: Chiral recognition is highly dependent on the mobile phase. For polysaccharide columns, screen standard mobile phases like n-hexane/isopropanol, n-hexane/ethanol for normal-phase, or acetonitrile/buffered water for reversed-phase.

  • Try Different CSPs: No single chiral column works for all compounds. It is essential to screen a portfolio of CSPs with different selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).[7]

  • Optimize Temperature: Column temperature can significantly impact chiral resolution. Analyze at different temperatures (e.g., 10°C, 25°C, 40°C).

  • Consider Derivatization: If direct methods fail, derivatizing the carboxylic acid group might be necessary to enhance interaction with the CSP or to proceed with an indirect separation on an achiral column.[11]

III. Forced Degradation & Impurity Profiling

Q8: I performed forced degradation, but I see very little degradation (<5%). What should I do?

A8: If the compound is highly stable, you may need to use more stringent stress conditions.[12]

  • Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1 M.[3] For oxidation, increase the concentration of H₂O₂.[3]

  • Increase Temperature: If there is no degradation at room temperature, increase the temperature to 60°C or even 80°C.[6][13]

  • Extend Exposure Time: Increase the duration of the stress test from 24 hours to several days.[12] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's specificity without generating secondary or irrelevant degradation products.[5]

Q9: My chromatogram after basic hydrolysis is very noisy and shows shifting retention times. What is the issue?

A9: When analyzing samples from acid or base hydrolysis, it is critical to neutralize the sample before injection.[6] Injecting a highly acidic or basic sample can damage the column and lead to poor chromatography. The pH of the sample should be adjusted to be close to the pH of the mobile phase.

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purity Method

This protocol provides a starting point for method development. Optimization will be required.

  • Chromatographic System: HPLC with a UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) collecting data from 200-400 nm; monitor at the λmax of the naphthalene chromophore (approx. 225 nm).[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

A recommended starting gradient is provided in the table below.

Protocol 2: Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[12]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.[3] Before injection, cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.[3] Before injection, cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3][13]

  • Thermal Degradation: Store the solid powder and the stock solution in an oven at 80°C for 48 hours.[13]

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source that produces combined visible and UV outputs, as specified by ICH Q1B guidelines.[12] Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed purity HPLC method.

Data Tables

Table 1: Recommended Starting RP-HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood starting point for retaining non-polar compounds.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Suppresses ionization of the carboxylic acid for better peak shape.[14]
Mobile Phase B AcetonitrileCommon strong solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minEnsures elution of the main peak and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30°CProvides good efficiency and reproducibility.[14]
Detector UV/DAD at ~225 nmThe naphthalene moiety provides strong UV absorbance.[14]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationReference
Acid Hydrolysis 1 M HCl60°C24 hours[3]
Base Hydrolysis 1 M NaOH60°C24 hours[3]
Oxidation 3% H₂O₂Room Temp24 hours[3][13]
Thermal Dry Heat (Solid & Solution)80°C48 hours[13]
Photolytic ICH Q1B Compliant Light SourceRoom TempPer Guideline[12]

Visualizations

G cluster_dev Method Development cluster_val Method Validation LitSearch Literature Search & Physicochemical Properties InitialScreen Initial Method Screening (Column, Mobile Phase) LitSearch->InitialScreen Optimization Method Optimization (Gradient, pH, Temp) InitialScreen->Optimization ForcedDeg Forced Degradation (Specificity) Optimization->ForcedDeg Validation Full Validation (ICH Q2) (Linearity, Accuracy, Precision) ForcedDeg->Validation FinalMethod Final Validated Purity Method Validation->FinalMethod

Caption: Workflow for Analytical Method Development and Validation.

G cluster_stress Stress Conditions API API Sample (1 mg/mL) Acid Acid (1M HCl, 60°C) API->Acid Base Base (1M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Therm Thermal (80°C) API->Therm Photo Photolytic (ICH Q1B) API->Photo Analysis Neutralize (if needed) & Analyze by HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Experimental Workflow for Forced Degradation Studies.

G Start Goal: Separate Enantiomers Approach1 Direct Method: Chiral Stationary Phase (CSP) Start->Approach1 Most Common Approach2 Indirect Method: Pre-column Derivatization Start->Approach2 Approach3 Direct Method: Chiral Mobile Phase Additive (CMPA) Start->Approach3 Less Common Outcome1 Separate enantiomers on a chiral column Approach1->Outcome1 Outcome2 Form diastereomers -> Separate on achiral column Approach2->Outcome2 Outcome3 Separate enantiomers on an achiral column Approach3->Outcome3

Caption: Primary Strategies for Chiral HPLC Separation.

References

refining protocols for biological screening of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and similar compounds. The information is based on established protocols for screening pyrrolidine and naphthalene derivatives, which are known to exhibit a wide range of biological activities.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid?

Q2: What are the recommended initial screening assays for this compound?

A2: A tiered approach is recommended. Start with broad in vitro assays to identify potential areas of activity.

  • Anticancer Screening: Initial cytotoxicity screening against a panel of cancer cell lines (e.g., lung, breast, colon) is a common starting point.[7][10][11] The MTT assay is a standard method for assessing cell viability.[2]

  • Antimicrobial Screening: Test the compound against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.[7][12][13] Determining the Minimum Inhibitory Concentration (MIC) is a primary objective.[12]

Q3: How should I prepare the compound for biological screening?

A3: The compound's solubility is a critical factor. It is recommended to first attempt dissolution in DMSO to create a high-concentration stock solution. Subsequent dilutions for assays should be made in the appropriate cell culture medium or buffer, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤ 0.5%).

Q4: What are some potential liabilities of the pyrrolidine scaffold?

A4: While the pyrrolidine motif is common in drugs, it can potentially be bio-activated to form reactive iminium ions and aminoaldehydes, which may have genotoxic or mutagenic effects.[5] This is not a universal issue but should be considered during later stages of drug development.

Troubleshooting Guides

Anticancer Screening (e.g., MTT Assay)
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate if edge effects are suspected.
No dose-dependent cytotoxicity observed Compound is inactive at the tested concentrations, has low solubility, or has degraded.Test a wider and higher concentration range. Verify compound solubility in the assay medium. Confirm the compound's integrity via analytical methods (e.g., HPLC, NMR).
High background signal in control wells Contamination of media or reagents, or incorrect wavelength reading.Use fresh, sterile media and reagents. Ensure the spectrophotometer is calibrated and set to the correct wavelength for formazan absorbance.
Antimicrobial Screening (e.g., Broth Microdilution for MIC)
Issue Possible Cause Troubleshooting Steps
No inhibition of microbial growth Compound is inactive, insoluble, or the inoculum is too dense.Test higher concentrations. Confirm the compound is fully dissolved in the broth. Standardize the inoculum to the recommended density (e.g., using a McFarland standard).
Inconsistent results between experiments Variation in inoculum preparation, incubation conditions, or compound dilutions.Strictly adhere to a standardized protocol for inoculum preparation. Ensure consistent incubation time and temperature. Prepare fresh serial dilutions of the compound for each experiment.
Contamination in uninoculated control wells Non-sterile technique or contaminated reagents.Use aseptic techniques throughout the procedure. Ensure all media, buffers, and equipment are sterile.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Potential Experimental Workflow

G cluster_prep Compound Preparation cluster_screen Primary Screening cluster_analysis Data Analysis Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid Stock High-Concentration Stock (DMSO) Compound->Stock Dilutions Serial Dilutions in Assay Medium Stock->Dilutions Anticancer Anticancer Screening (e.g., MTT Assay) Dilutions->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Dilutions->Antimicrobial IC50 Determine IC50 Anticancer->IC50 MIC Determine MIC Antimicrobial->MIC

Caption: A general workflow for the initial biological screening of the target compound.

Hypothetical Signaling Pathway Inhibition

Given that many anticancer agents target specific signaling pathways, the following diagram illustrates a hypothetical scenario where a pyrrolidine derivative inhibits a key cancer-related pathway, such as STAT3 signaling.[14]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus 4. Dimerization & Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene 5. Transcription Compound Pyrrolidine Derivative Compound->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by a pyrrolidine derivative.

References

Validation & Comparative

The Antimicrobial Potential of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the antimicrobial efficacy of pyrrolidine and naphthalene derivatives against standard antimicrobial agents, providing a predictive outlook on the potential of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Both pyrrolidine and naphthalene moieties are prevalent in a variety of biologically active compounds, including those with demonstrated antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of derivatives of these scaffolds against commonly used antibiotics, offering insights into the potential efficacy of the hybrid structure, 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. While specific experimental data for this exact compound is not publicly available, the information presented herein, based on structurally related molecules, serves as a valuable resource for researchers in the field of drug discovery.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various pyrrolidine and naphthalene derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the activity of standard antibiotics for comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrrolidine Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusListeria monocytogenesBacillus cereus
Hydrazone with 5-nitrothien-2-yl fragment of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid3.90[1]3.90[1]-
Hydrazone with benzylidene moiety of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid3.90[1]--
1-(4-acetamidophenyl)-5-oxopyrrolidine derivative 211–8 (against multidrug-resistant strains)[2]--
Oxacillin---
Ampicillin---
Cefuroxime7.8[1]--
Clindamycin---
Vancomycin---

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrrolidine Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli
Hydrazone with 5-nitrothien-2-yl fragment of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid>250[1]
Cefuroxime-

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Naphthalene Derivatives and Standard Antibiotics

Compound/AntibioticPseudomonas aeruginosa (MDR1)Staphylococcus aureus (MDR)Escherichia coli
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)10[3]100[3]-
1-(dimethylaminomethyl)naphthalen-2-ol (2)---
Ciprofloxacin-200[3]-
Naphthyl–polyamine conjugate (17f)0.29≤ 0.25 (MRSA)-
Naphthyl–polyamine conjugate (18f)-≤ 0.25 (MRSA)-

Experimental Protocols

The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two of the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Antimicrobial Stock Solution start->prep_agent serial_dilution Perform Serial Dilutions prep_agent->serial_dilution prep_plates Prepare Microtiter Plates with Broth prep_plates->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC Results incubate->read_results end_point End read_results->end_point

Caption: Workflow for MIC determination using the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to different antimicrobial agents.[6][7][8]

Principle: A standardized inoculum of a bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the bacterium is determined by measuring the diameter of the zone of inhibition (the area of no growth) around the disk.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Application of Antimicrobial Disks: Aseptically apply antimicrobial-impregnated disks to the surface of the agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition: Measure the diameter of the zones of complete inhibition in millimeters.

  • Interpretation of Results: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret end End interpret->end

Caption: Step-by-step workflow of the Kirby-Bauer disk diffusion assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is unknown, the antimicrobial activity of related compounds suggests potential targets. Pyrrolidine derivatives have been shown to interfere with various cellular processes, including cell wall synthesis and biofilm formation.[8] Naphthalene-based compounds can exhibit antimicrobial effects through mechanisms such as membrane disruption and inhibition of essential enzymes. The combination of these two pharmacophores could lead to a multi-target mechanism of action, which is advantageous in combating drug resistance.

Putative_Antimicrobial_Mechanisms cluster_pyrrolidine Potential Pyrrolidine-Mediated Effects cluster_naphthalene Potential Naphthalene-Mediated Effects compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine- 3-carboxylic acid cell_wall Inhibition of Cell Wall Synthesis compound->cell_wall biofilm Disruption of Biofilm Formation compound->biofilm membrane Membrane Disruption compound->membrane enzyme Enzyme Inhibition compound->enzyme bacterial_cell Bacterial Cell cell_wall->bacterial_cell biofilm->bacterial_cell membrane->bacterial_cell enzyme->bacterial_cell cell_death Bacterial Cell Death or Growth Inhibition bacterial_cell->cell_death

Caption: Putative antimicrobial mechanisms of action for the target compound.

References

Unveiling the Action of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the pyrrolidine ring system has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the potential mechanism of action of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid," a molecule combining the rigid, lipophilic naphthalene moiety with the versatile 5-oxopyrrolidine-3-carboxylic acid core. Due to the limited direct experimental data on this specific compound, this guide will draw upon findings from structurally related analogs to propose a likely mechanism of action and compare its potential performance with established alternatives.

Postulated Mechanism of Action: A Dual Threat to Cancer Cells and Microbes

Based on the biological activities of structurally similar compounds, "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" is hypothesized to exert its effects through two primary mechanisms: anticancer and antimicrobial activities.

Anticancer Activity: Targeting Key Signaling Pathways

The naphthalene and pyrrolidinone moieties are present in numerous compounds exhibiting potent anticancer effects. The proposed anticancer mechanism for "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" involves the inhibition of critical cellular signaling pathways that are often dysregulated in cancer.

One of the plausible targets is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Structurally related 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors.[1] By inhibiting PI3K, "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" could potentially halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

Another potential mechanism is the inhibition of tubulin polymerization . Naphthalene derivatives have been shown to interfere with the formation of microtubules, which are essential for cell division.[2] This disruption of the cytoskeleton triggers a mitotic arrest and ultimately leads to programmed cell death.

Furthermore, some naphthalene derivatives act as inhibitors of CREB (cyclic AMP-response element binding protein)-mediated gene transcription . CREB is a transcription factor that promotes the expression of genes involved in cell survival and proliferation, and its inhibition can suppress tumor growth.

The logical workflow for the proposed anticancer mechanism is illustrated below:

anticancer_mechanism Compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid PI3K PI3K Compound->PI3K Inhibits Tubulin Tubulin Compound->Tubulin Inhibits Polymerization CREB CREB Compound->CREB Inhibits Apoptosis Apoptosis PI3K->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest GeneTranscription Gene Transcription (Survival & Proliferation) CREB->GeneTranscription CellCycleArrest->Apoptosis GeneTranscription->Apoptosis anticancer_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Future Work) MTT MTT Assay (Cell Viability) Mechanism Mechanism of Action (Hypothesis) MTT->Mechanism TubulinAssay Tubulin Polymerization Assay TubulinAssay->Mechanism PI3KAssay PI3K Inhibition Assay PI3KAssay->Mechanism Xenograft Tumor Xenograft Model Compound Test Compound Compound->MTT Compound->TubulinAssay Compound->PI3KAssay Mechanism->Xenograft

References

Naphthalen-Substituted Pyroglutamic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents has led to a significant interest in the modification of natural product scaffolds. Among these, pyroglutamic acid, a cyclic lactam of glutamic acid, presents a versatile chiral template for the development of new bioactive molecules. The incorporation of a naphthalene moiety into the pyroglutamic acid framework has been investigated as a strategy to enhance biological activity, leveraging the lipophilic and aromatic nature of the naphthalene ring system to modulate interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of naphthalen-substituted pyroglutamic acids and related derivatives, with a focus on their antifungal and enzyme inhibitory activities.

Quantitative Data Summary

The following table summarizes the biological activity of selected naphthalen-substituted pyroglutamic acid analogs and related compounds. Direct comparison of potency is facilitated by juxtaposing inhibition data.

Compound IDStructureTarget Organism/EnzymeActivity MetricValueReference
C08l L-pyroglutamic acid derivative with a naphthalene substituentFusarium graminearumInhibition Rate at 50 µg/mL78.4%[1]
C08a L-pyroglutamic acid derivative with an alkane chainFusarium graminearumInhibition Rate at 50 µg/mLNot specified, but noted as effective[1]
Naphthalene-N-sulfonyl-D-glutamic acid derivatives MurD ligase (E. coli)IC5080 - 600 µM[2]

Structure-Activity Relationship Insights

The available data, although from distinct therapeutic areas, allows for the deduction of preliminary structure-activity relationships for naphthalen-substituted scaffolds.

For Antifungal Activity:

Initial studies on L-pyroglutamic acid analogues have demonstrated that the introduction of a naphthalene group can confer potent antifungal activity.[1] Specifically, against Fusarium graminearum, a derivative featuring a naphthalene moiety (C08l) exhibited significant inhibitory effects.[1] The study also highlighted that aromatic substituents, in general, were beneficial for activity, with electron-withdrawing groups on a phenyl ring enhancing the inhibitory effects.[1] This suggests that the electronic properties of the aromatic system play a crucial role in the antifungal mechanism. The lipophilicity imparted by the naphthalene ring is also likely a key contributor to its efficacy, potentially facilitating membrane interaction or transport into the fungal cell.

For Enzyme Inhibition:

In the context of enzyme inhibition, studies on naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of the bacterial enzyme MurD ligase provide valuable insights.[2] These compounds, which are structurally related to pyroglutamic acid, displayed IC50 values in the micromolar range.[2] This indicates that the naphthalensulfonyl moiety can be effectively accommodated in the active site of the enzyme. The variation in potency across the series (80 to 600 µM) underscores the sensitivity of the enzyme to the substitution pattern on the naphthalene ring and the overall conformation of the inhibitor.[2] While not pyroglutamic acid derivatives, these findings suggest that a naphthalen-substituted scaffold can be a promising starting point for the design of enzyme inhibitors.

Experimental Protocols

Antifungal Activity Assay (Mycelium Growth Rate Method) [1]

  • Preparation of Test Solutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL to create stock solutions.

  • Culture Medium: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Compounds: While the PDA medium was still molten (approximately 50-60°C), the stock solutions of the test compounds were added to achieve a final concentration of 50 µg/mL. The medium was then poured into Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc of Fusarium graminearum was placed at the center of each agar plate.

  • Incubation: The plates were incubated at 25 ± 1°C.

  • Measurement: The diameter of the mycelial colony was measured when the mycelium in the control plate (containing only DMSO) had grown to nearly fill the plate.

  • Calculation of Inhibition Rate: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.

MurD Inhibition Assay [2]

A detailed protocol for the MurD inhibition assay was not provided in the abstract. However, such assays typically involve the following steps:

  • Enzyme and Substrate Preparation: Recombinant MurD enzyme and its substrates, UDP-N-acetylmuramoyl-L-alanine (UMA) and D-glutamic acid, are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the naphthalen-substituted D-glutamic acid derivatives.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates and ATP.

  • Detection of Product Formation: The reaction progress is monitored by detecting the formation of the product, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, or the consumption of a substrate like ATP. This can be done using various methods, such as HPLC, spectrophotometry (coupled enzyme assays), or radiometric assays.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

SAR_General_Findings cluster_scaffold Core Scaffold cluster_modification Structural Modification cluster_activity Observed Biological Activity cluster_factors Influencing Factors Pyroglutamic_Acid Pyroglutamic Acid Naphthalene_Sub Naphthalene Substitution Pyroglutamic_Acid->Naphthalene_Sub Leads to Antifungal Antifungal Activity Naphthalene_Sub->Antifungal Enzyme_Inhibition Enzyme Inhibition Naphthalene_Sub->Enzyme_Inhibition Lipophilicity Increased Lipophilicity Lipophilicity->Naphthalene_Sub Aromatic_Interactions Aromatic Interactions Aromatic_Interactions->Naphthalene_Sub Electronic_Effects Electronic Effects Electronic_Effects->Naphthalene_Sub

Caption: General Structure-Activity Relationship for Naphthalen-Substituted Pyroglutamic Acids.

Experimental_Workflow start Start: Design of Analogs synthesis Synthesis of Naphthalen-Substituted Pyroglutamic Acid Derivatives start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification bio_screening Biological Screening purification->bio_screening antifungal_assay Antifungal Assay (e.g., Mycelium Growth) bio_screening->antifungal_assay enzyme_assay Enzyme Inhibition Assay (e.g., MurD) bio_screening->enzyme_assay inhibition_rate Calculate % Inhibition antifungal_assay->inhibition_rate ic50 Determine IC50 Values enzyme_assay->ic50 data_analysis Data Analysis sar_analysis SAR Analysis data_analysis->sar_analysis inhibition_rate->data_analysis ic50->data_analysis conclusion Conclusion and Lead Optimization sar_analysis->conclusion

Caption: Typical Experimental Workflow for SAR Studies.

References

comparing the efficacy of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Discovery

Introduction:

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. A critical target in the development of novel antimicrobial agents is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) pathway of various pathogens, including the notorious Mycobacterium tuberculosis. This guide provides a comparative overview of the inhibitory efficacy of known compounds targeting InhA, offering a valuable benchmark for the evaluation of new chemical entities. While specific experimental data for "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" is not publicly available, its core structure, featuring a 5-oxopyrrolidine-3-carboxylic acid scaffold, is present in compounds explored for antimycobacterial properties. Notably, pyrrolidine carboxamides have been identified as a class of InhA inhibitors, suggesting that "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" may exert its potential antimicrobial effects through a similar mechanism. This document is intended to equip researchers with the necessary information to assess the potential of this and other novel compounds as InhA inhibitors.

Quantitative Comparison of Known InhA Inhibitors

The following table summarizes the inhibitory activity of well-characterized InhA inhibitors. This data provides a quantitative baseline for evaluating the potency of novel compounds.

InhibitorTarget OrganismIC50 (μM)Assay MethodReference
Isoniazid (activated) Mycobacterium tuberculosisVariesBroth microdilution, REMA[1]
Triclosan Mycobacterium tuberculosis0.2Steady-state kinetics[2][3]
NITD-916 Mycobacterium tuberculosis0.04 - 0.16 (MIC)Not specified[1]
GSK138 Mycobacterium tuberculosis1 (MIC)Not specified[1]
Compound p3 (Arylamide) Mycobacterium tuberculosis0.2In situ screening[4]
Compound d11 (Pyrrolidine carboxamide) Mycobacterium tuberculosis0.39In situ screening[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. MIC (Minimum Inhibitory Concentration) values reflect the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

To facilitate the evaluation of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and other novel compounds, a detailed protocol for a standard InhA enzymatic inhibition assay is provided below.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically monitors the oxidation of NADH, a cofactor in the InhA-catalyzed reaction. A decrease in absorbance at 340 nm indicates enzyme activity, and the reduction of this rate in the presence of an inhibitor is a measure of its potency.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compound (e.g., 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid) dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).

  • Reagent Addition:

    • Add NADH to each well to a final concentration of 250 µM.

    • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

  • Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the fatty acid synthesis pathway targeted by InhA and a general workflow for evaluating potential inhibitors.

FASII_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Elongation_Cycle Elongation Cycle (4 steps) Malonyl-ACP->Elongation_Cycle FabH Acyl-ACP Acyl-ACP Mycolic_Acids Mycolic_Acids Acyl-ACP->Mycolic_Acids Elongation_Cycle->Acyl-ACP InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA Reduction Step InhA->Elongation_Cycle 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid->InhA Potential Inhibition

Caption: The bacterial Fatty Acid Synthase II (FAS-II) pathway, highlighting the role of InhA.

Experimental_Workflow Compound_Synthesis Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid InhA_Assay InhA Enzymatic Inhibition Assay Compound_Synthesis->InhA_Assay IC50_Determination IC50 Value Determination InhA_Assay->IC50_Determination MIC_Testing Antimicrobial Susceptibility Testing (MIC Determination) IC50_Determination->MIC_Testing Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) MIC_Testing->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of a potential InhA inhibitor.

The discovery of novel antimicrobial agents is a paramount objective in contemporary biomedical research. While direct efficacy data for "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" is pending experimental validation, its structural relationship to known antimicrobial scaffolds suggests that it warrants investigation as a potential InhA inhibitor. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling a systematic and evidence-based approach to the evaluation of this and other promising inhibitor candidates. Further studies are essential to elucidate the precise mechanism of action and therapeutic potential of this compound class.

References

cross-validation of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives across various cancer cell lines. Due to the limited availability of direct experimental data for the specified parent compound, this guide focuses on the activity of closely related 5-oxopyrrolidine-3-carboxylic acid and naphthalene derivatives, offering insights into their potential efficacy and mechanisms of action.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of various derivatives of 5-oxopyrrolidine-3-carboxylic acid and other naphthalene-containing compounds has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Naphthalene-Chalcone Derivative (2j) A549 (Lung Carcinoma)7.835 ± 0.598--
Naphthoquinone-Naphthol Derivative (13) HCT116 (Colon Cancer)1.18Compound 55.27
PC9 (Lung Cancer)0.57Compound 56.98
A549 (Lung Carcinoma)2.25Compound 55.88
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole Derivative A549 (Lung Carcinoma)5.988 ± 0.12--
Naphthalene Diimide Derivative Gastric Cancer Cells---
N-substituted and S,S-substituted naphthoquinone derivatives A-549, DU145, HCT-116, MDA-MB-231---
Shikonin Derivative (69) H1975 (Lung Cancer)1.51 ± 0.42--
H1299 (Lung Cancer)5.48 ± 1.63--
HCC827 (Lung Cancer)5.19 ± 1.10--
Alkannin Oxime (DMAKO-05) K562 (Leukemia)0.7--
MCF-7 (Breast Cancer)7.5--
Alkannin Oxime Derivative (72) MCF-7 (Breast Cancer)1.5--

Note: The data presented is for derivatives and related compounds, not for "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" itself. The specific substitutions on the core structures significantly influence the observed activity.

Experimental Protocols

The following is a detailed methodology for a key experiment commonly used to determine the cytotoxic activity of compounds in cancer cell lines.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted in a complete culture medium to various concentrations. The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration as in the treated wells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: IL-6/JAK2/STAT3

Naphthalene derivatives have been reported to modulate various signaling pathways involved in cancer progression. One such pathway is the IL-6/JAK2/STAT3 pathway, which is often dysregulated in cancer and plays a crucial role in tumor growth and proliferation.[1][2]

IL6_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Target_Genes Target Genes (e.g., Cyclin D1, MMP9) STAT3_dimer->Target_Genes Transcription IL6 IL-6 IL6->IL6R Compound Naphthalene Derivative Compound->JAK2 Inhibition

Caption: Potential inhibition of the IL-6/JAK2/STAT3 signaling pathway by a naphthalene derivative.

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of a compound's activity in different cell lines.

experimental_workflow start Start compound_prep Compound Preparation (1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid) start->compound_prep cell_culture Cell Line Culture (e.g., MCF-7, A549, HCT116) start->cell_culture compound_treatment Treatment with Compound (Varying Concentrations) compound_prep->compound_treatment cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis comparison Comparison of IC50 values across cell lines data_analysis->comparison end End comparison->end

References

Unveiling the Therapeutic Potential of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

KAUNAS, Lithuania – While direct clinical data for the novel compound 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid remains under initial investigation, emerging research on structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives points towards a promising future in antimicrobial and anticancer therapies. This guide provides a comparative benchmark of these related compounds against established standards of care, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure of 5-oxopyrrolidine, a five-membered lactam ring, is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1][2] Extensive research into derivatives of this scaffold has revealed significant potential in addressing critical areas of unmet medical need, particularly in the face of rising antimicrobial resistance.

Comparative Antimicrobial Activity

Recent studies have focused on synthesizing and evaluating a library of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antibacterial efficacy. These investigations have demonstrated that specific modifications to the phenyl group can yield compounds with potent activity against a range of pathogenic bacteria, in some cases surpassing the efficacy of standard antibiotics.

A notable study synthesized a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their in vitro activity against several bacterial strains.[1][3] The results, summarized below, highlight the potential of this chemical class.

Compound/AntibioticS. aureus (ATCC 9144) MIC (μg/mL)L. monocytogenes (ATCC 7644) MIC (μg/mL)B. cereus (ATCC 11778) MIC (μg/mL)E. coli (ATCC 8739) MIC (μg/mL)
Hydrazone with benzylidene moiety3.9---
Hydrazone with 5-nitrothien-2-yl fragment> Cefuroxime> Cefuroxime> Cefuroxime> Cefuroxime
Cefuroxime (Standard of Care) 7.8 - - -
Oxacillin (Standard of Care) ----
Ampicillin (Standard of Care) ----

Data extracted from a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The exact MIC values for the 5-nitrothien-2-yl hydrazone were not specified but were stated to be better than cefuroxime.[1][3]

These findings are significant as they demonstrate that derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold can exhibit potent antibacterial activity, with at least one derivative showing superior performance against S. aureus compared to the cephalosporin antibiotic cefuroxime.[1][3] Furthermore, some of these compounds have shown remarkable bactericidal properties and the ability to disrupt bacterial biofilms, which are notoriously difficult to treat.[1]

Promising Anticancer Activity

In addition to antimicrobial effects, research has also shed light on the anticancer potential of 5-oxopyrrolidine derivatives. A study focused on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid and its derivatives revealed potent activity against the A549 human lung adenocarcinoma cell line.[2] This suggests that the 5-oxopyrrolidine scaffold could be a valuable starting point for the development of novel anticancer agents. The modification of the substituent at the 1-position of the pyrrolidine ring appears to be a key determinant of biological activity.

Experimental Protocols

The following provides a general overview of the methodologies employed in the evaluation of the 5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis of the core scaffold typically involves the reaction of a substituted aminophenol with itaconic acid in a suitable solvent, followed by reflux.[2][4] Further modifications, such as the formation of hydrazides and hydrazones, are achieved through subsequent reactions with hydrazine hydrate and various aldehydes, respectively.[1][4] The resulting compounds are purified and characterized using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and microanalysis.[1][3]

G cluster_synthesis General Synthesis Workflow Itaconic_Acid Itaconic Acid Carboxylic_Acid 1-(Substituted-phenyl)-5- oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Carboxylic_Acid Substituted_Aniline Substituted Aniline Substituted_Aniline->Carboxylic_Acid Hydrazide Corresponding Hydrazide Carboxylic_Acid->Hydrazide Hydrazine Hydrate Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Aldehydes

General synthesis of 5-oxopyrrolidine derivatives.
In Vitro Antimicrobial Susceptibility Testing

The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, is determined. Standard antibiotics such as oxacillin, ampicillin, and cefuroxime are often used as positive controls for comparison.[1][3]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Bacterial_Culture Bacterial Culture Incubation Incubation with Bacteria Bacterial_Culture->Incubation Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Workflow for MIC determination.

Future Outlook

While a direct comparison of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid against a standard of care is not yet possible due to the early stage of its development, the compelling preclinical data from its structural analogues provide a strong rationale for its continued investigation. The naphthalene moiety, with its distinct electronic and steric properties, may confer unique biological activities. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound to determine its therapeutic potential and identify a primary clinical indication. The existing body of work on related 5-oxopyrrolidine derivatives provides a robust foundation and a clear path forward for these investigations.

References

Assessing the Selectivity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for assessing the selectivity of novel chemical entities within the 5-oxopyrrolidine-3-carboxylic acid class. Due to a lack of publicly available biological data for the specific compound "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid," this document will focus on general methodologies and data presentation strategies applicable to the broader compound family, which has shown promise in anticancer and antimicrobial research.

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile starting point for the development of biologically active molecules. Various derivatives have demonstrated potent in vitro activity against a range of cancer cell lines and microbial pathogens. However, a critical aspect of preclinical drug development is the assessment of a compound's selectivity. A highly selective compound interacts with its intended biological target with significantly greater affinity than with other, unintended targets. This minimizes the potential for off-target effects and associated toxicities.

General Methodologies for Selectivity Profiling

A comprehensive assessment of selectivity typically involves a tiered approach, starting with broad screening panels and progressing to more focused in-cell and in-vivo studies.

Initial Target Identification and Primary Screening

The first step is to identify the putative biological target or targets responsible for the observed phenotype (e.g., cancer cell death, bacterial growth inhibition). This can be achieved through various methods, including:

  • Affinity Chromatography: Immobilizing the compound of interest and identifying binding partners from cell lysates.

  • Computational Docking: Predicting binding to known protein structures.

  • Differential Gene or Protein Expression Analysis: Identifying pathways modulated by the compound.

Once a primary target is hypothesized, a robust primary assay is developed to quantify the compound's activity (e.g., IC50 or Ki value).

Broad Panel Screening (Selectivity Profiling)

To assess selectivity, the compound is screened against a large panel of related and unrelated biological targets. Common screening panels include:

  • Kinase Panels: A large number of purified kinases are used to determine the inhibitory activity of the compound. This is particularly relevant for anticancer drug discovery.

  • Receptor Panels: A collection of purified receptors (e.g., GPCRs, nuclear receptors) are used to assess binding affinity.

  • Enzyme Panels: A diverse set of enzymes are screened to identify any off-target enzymatic inhibition.

  • Cell-Based Panels: A panel of different cell lines (both cancerous and non-cancerous) can reveal on-target and off-target cellular effects.

Cellular Target Engagement and Thermal Shift Assays

Cellular Thermal Shift Assays (CETSA) can be employed to verify that the compound binds to its intended target within a cellular context. This technique measures the change in thermal stability of a protein upon ligand binding.

In Vivo Studies

Ultimately, the selectivity of a compound must be validated in a living organism. Animal models of disease are used to assess both efficacy and potential off-target toxicities.

Data Presentation for Selectivity Assessment

Clear and concise data presentation is crucial for interpreting selectivity data.

Table 1: Illustrative Selectivity Data for a Hypothetical 5-Oxopyrrolidine-3-Carboxylic Acid Derivative
Target ClassSpecific TargetIC50 / Ki (nM)
Primary Target Putative Target X 50
KinasesKinase A>10,000
Kinase B8,500
Kinase C>10,000
GPCRsReceptor Y2,500
Receptor Z>10,000
Ion ChannelsChannel P>10,000
Channel Q7,800
Non-target EnzymesEnzyme R>10,000

This table provides a template for summarizing selectivity data. A selective compound would show high potency (low IC50/Ki) for its primary target and significantly lower potency (high IC50/Ki) for off-targets.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of results. Below is a generalized protocol for an in vitro kinase inhibition assay.

Example Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration range for IC50 determination.

  • Assay Reaction: The kinase, its specific substrate, and ATP are combined in an appropriate assay buffer.

  • Incubation: The test compound dilutions are added to the assay reaction mixture and incubated at a controlled temperature for a specified time.

  • Detection: The kinase activity is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing Selectivity Assessment Workflows

Diagrams can effectively illustrate the logical flow of experiments in a selectivity assessment.

General Workflow for Assessing Compound Selectivity cluster_0 Initial Stages cluster_1 In Vitro Selectivity Profiling cluster_2 Cellular & In Vivo Validation cluster_3 Outcome A Compound Synthesis & Primary Bioactivity B Hypothesize Primary Target(s) A->B C Broad Kinase Panel Screening B->C D GPCR & Ion Channel Screening B->D E Other Enzyme Panels B->E F Cellular Target Engagement (e.g., CETSA) C->F D->F E->F G Phenotypic Screening (Cell Panels) F->G H In Vivo Efficacy & Toxicity Studies G->H I Selectivity Profile Established H->I

Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Oxopyrrolidine Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. Among these, the 5-oxopyrrolidine core has emerged as a versatile platform for the synthesis of compounds with a wide array of biological activities. This guide provides a comparative overview of recent peer-reviewed studies on the biological effects of various 5-oxopyrrolidine analogs, with a focus on their anticancer and antimicrobial properties. The data presented herein is collated from in vitro studies and is intended to facilitate the identification of promising candidates for further investigation.

Comparative Analysis of Anticancer Activity

Multiple studies have demonstrated the potential of 5-oxopyrrolidine derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, revealing structure-dependent activity. Below is a summary of the quantitative data from key studies.

Compound IDCancer Cell LineAssay TypeConcentration (µM)% Cell ViabilityIC50 (µM)Reference
Series 1: Hydrazone Derivatives [1][2]
Compound 4 (2,5-dimethoxybenzylidene)IGR39 (Melanoma)MTT10<20-[2]
MDA-MB-231 (Breast)MTT10<20-[2]
Compound 6 (2,4,6-trimethoxybenzylidene)IGR39 (Melanoma)MTT10<20-[2]
MDA-MB-231 (Breast)MTT10<20-[2]
Compound 8 (2-hydroxybenzylidene)IGR39 (Melanoma)MTT10<20-[1][2]
MDA-MB-231 (Breast)MTT10<20-[1][2]
Compound 12 (2-hydroxynaphthalenylmethylene)IGR39 (Melanoma)MTT10<20-[1][2]
MDA-MB-231 (Breast)MTT10<20-[1][2]
Series 2: Azole & Hydrazone Derivatives [3][4][5][6][7]
Compound 18A549 (Lung)MTT100~40-[4][5]
Compound 19A549 (Lung)MTT100~35-[4][5]
Compound 20A549 (Lung)MTT100~30-[4][5]
Compound 21A549 (Lung)MTT100~25-[4][5]
Compound 22A549 (Lung)MTT100~20-[4][5]
Cisplatin (Control)A549 (Lung)MTT100~30-[5]

Comparative Analysis of Antimicrobial Activity

Select 5-oxopyrrolidine analogs have exhibited promising activity against multidrug-resistant bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for a notable compound.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 21 (5-nitrothiophene substituent) Multidrug-resistant Staphylococcus aureusNot explicitly stated, but described as "promising and selective"[3][4][6][7]
Hydrazone with a benzylidene moietyS. aureus3.9[8]
Cefuroxime (Control)S. aureus7.8[8]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.

Anticancer Activity Assays

1. MTT Assay: [1][2]

  • Cell Seeding: Human cancer cell lines (IGR39, MDA-MB-231, Panc-1, A549) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with the synthesized 5-oxopyrrolidine derivatives at various concentrations (e.g., 10 µM or 100 µM) for a specified duration (e.g., 24 or 72 hours).[2][5]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells.

2. 'Wound Healing' (Scratch) Assay: [1][2]

  • Cell Monolayer: A confluent monolayer of cancer cells was created in a culture plate.

  • Scratch Creation: A sterile pipette tip was used to create a "scratch" or "wound" in the cell monolayer.

  • Compound Treatment: The cells were then treated with the test compounds.

  • Image Acquisition: Images of the scratch were captured at different time points (e.g., 0 and 24 hours).

  • Data Analysis: The rate of cell migration and wound closure was quantified by measuring the change in the wound area over time.

3. 3D Cell Spheroid Model: [1][2]

  • Spheroid Formation: Cancer cells were cultured in ultra-low attachment plates to promote the formation of three-dimensional spheroids.

  • Compound Treatment: The formed spheroids were treated with the 5-oxopyrrolidine analogs.

  • Viability Assessment: Spheroid viability was assessed using methods such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

Antimicrobial Activity Assay[8]
  • Bacterial Strains: Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (Escherichia coli) bacterial strains were used.

  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G Proposed Mechanism of Action: Multi-Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SCR SCR (Non-receptor TK) RTK->SCR Activation Analog 5-Oxopyrrolidine Analog Analog->SCR Inhibition BRAF BRAF (STPK) Analog->BRAF Inhibition SCR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed mechanism of 5-oxopyrrolidine analogs as multi-kinase inhibitors.

G General Experimental Workflow for Anticancer Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of 5-Oxopyrrolidine Analogs Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Wound_Healing 'Wound Healing' Assay (Migration) Cell_Culture->Wound_Healing Spheroid_Assay 3D Spheroid Assay (Viability) Cell_Culture->Spheroid_Assay Data_Quant Quantitative Data (IC50, % Viability) MTT_Assay->Data_Quant Wound_Healing->Data_Quant Spheroid_Assay->Data_Quant Lead_ID Lead Compound Identification Data_Quant->Lead_ID

Caption: Workflow for screening 5-oxopyrrolidine analogs for anticancer activity.

Conclusion and Future Directions

The presented data highlights the significant potential of the 5-oxopyrrolidine scaffold in the development of novel anticancer and antimicrobial agents. The studies consistently demonstrate that modifications to the peripheral substituents of the 5-oxopyrrolidine core can lead to substantial improvements in biological activity. In particular, hydrazone derivatives bearing hydroxy and alkoxy groups have shown potent cytotoxicity against various cancer cell lines.[2] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, such as SCR and BRAF.[1] Furthermore, certain analogs have displayed promising activity against clinically relevant drug-resistant bacteria.[4][8]

Future research should focus on elucidating the precise molecular mechanisms of action of the most potent compounds. In vivo studies are warranted to evaluate the efficacy and safety of these promising analogs in animal models. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of next-generation therapeutics for the treatment of cancer and infectious diseases.

References

The Evolving Landscape of Pyroglutamic Acid Derivatives: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, and its synthetic analogs are emerging as a versatile scaffold with significant therapeutic promise across a spectrum of diseases. This guide provides a comparative analysis of the therapeutic potential of pyroglutamic acid derivatives in cognitive enhancement, Alzheimer's disease, epilepsy, and inflammatory conditions, supported by experimental data and detailed methodologies.

This analysis synthesizes findings from preclinical and clinical studies to offer a comprehensive overview of the current state of research, highlighting key mechanisms of action and comparative efficacy.

Cognitive Enhancement: Modulating Cholinergic Neurotransmission

Pyroglutamic acid and its derivatives have shown potential in improving memory and cognitive function, primarily through the modulation of the cholinergic system.

Comparative Efficacy of Pyroglutamic Acid (PCA) and Dimethylaminoethanol Pyroglutamate (DMAE p-Glu)
CompoundStudy Population/ModelKey FindingsReference
Pyroglutamic Acid (PCA) 40 aged subjects with memory deficits (human clinical trial)Statistically significant improvement in some verbal memory functions after 60 days of treatment compared to placebo.[1][2]
Dimethylaminoethanol Pyroglutamate (DMAE p-Glu) Rats with scopolamine-induced memory deficit (preclinical)Dose-dependently increased extracellular acetylcholine in the medial prefrontal cortex. Improved performance in the Morris water maze and reduced memory deficit in the passive avoidance test.[3][4]
Dimethylaminoethanol Pyroglutamate (DMAE p-Glu) Healthy young male subjects with scopolamine-induced cognitive deficit (human clinical trial)Significantly reduced the deleterious effect of scopolamine on long-term memory as assessed by the Buschke test.[3][4]
Experimental Protocols

Preclinical Assessment of DMAE p-Glu in Rats:

  • Intracerebral Microdialysis: Conscious, freely moving rats were implanted with microdialysis probes in the medial prefrontal cortex. DMAE p-Glu was administered orally at doses ranging from 10 to 1,280 mg/kg. Dialysate samples were collected and analyzed for acetylcholine and choline levels.[3][4]

  • Morris Water Maze: To assess spatial memory, rats were trained to find a hidden platform in a circular pool of water. Scopolamine was used to induce a memory deficit. The latency to find the platform was measured.[3][4]

  • Passive Avoidance Test: This test evaluates fear-aggravated memory. Rats were trained to avoid a dark compartment associated with a mild foot shock. The latency to enter the dark compartment was measured to assess memory retention after scopolamine administration.[3][4]

Mechanism of Action: Cholinergic Enhancement

The pro-cognitive effects of pyroglutamic acid derivatives are largely attributed to their influence on the cholinergic system. DMAE p-Glu, for instance, is a compound formed from dimethylaminoethanol, a precursor to acetylcholine, and pyroglutamic acid, which itself has pro-cholinergic properties.[3][4] The enhanced acetylcholine levels in the brain are believed to improve neuronal communication and synaptic plasticity, which are crucial for learning and memory.

Cholinergic_Enhancement Pyroglutamic Acid Derivative Pyroglutamic Acid Derivative Increased Acetylcholine Synthesis Increased Acetylcholine Synthesis Pyroglutamic Acid Derivative->Increased Acetylcholine Synthesis Enhanced Cholinergic Neurotransmission Enhanced Cholinergic Neurotransmission Increased Acetylcholine Synthesis->Enhanced Cholinergic Neurotransmission Improved Synaptic Plasticity Improved Synaptic Plasticity Enhanced Cholinergic Neurotransmission->Improved Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Improved Synaptic Plasticity->Cognitive Enhancement

Cholinergic enhancement by pyroglutamic acid derivatives.

Alzheimer's Disease: Targeting Pyroglutamate-Amyloid-β (AβpE3)

A significant area of research for pyroglutamic acid derivatives is in Alzheimer's disease, where the focus is on the pathogenic, N-terminally truncated and modified form of amyloid-beta, AβpE3. This species is highly prone to aggregation and is a major component of amyloid plaques.[5]

Therapeutic Strategies and Comparative Data

Two primary strategies targeting AβpE3 are being explored: inhibition of its formation and antibody-mediated clearance.

Therapeutic StrategyCompound/AntibodyKey FindingsReference
Glutaminyl Cyclase (QC) Inhibition PQ912 (Varoglutamstat) In a Phase IIa clinical trial, PQ912 showed acceptable safety and tolerability, with an average QC target occupancy of >90% in cerebrospinal fluid and an improvement in working memory.[6]
Monoclonal Antibody Donanemab In a Phase II clinical trial, Donanemab significantly cleared amyloid plaques and slowed cognitive decline in patients with mild Alzheimer's disease.[7]
Monoclonal Antibody NT4X In preclinical studies using 5XFAD mice, passive immunization with NT4X lowered the plaque load of distinct Aβ species.[8]
Experimental Protocols

Preclinical Evaluation of Anti-AβpE3 Antibodies in 5XFAD Mice:

  • Animal Model: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations, were used. These mice develop significant amyloid plaque pathology.[8]

  • Treatment: Mice were treated with the monoclonal antibody NT4X or an isotype control antibody.[8]

  • Analysis: Brain tissue was analyzed for Aβ plaque load using immunohistochemistry and ELISA to quantify soluble and insoluble Aβ species.[8]

Mechanism of Action: Preventing AβpE3 Formation and Promoting Clearance

The formation of AβpE3 from truncated Aβ is catalyzed by the enzyme glutaminyl cyclase (QC). QC inhibitors block this enzymatic conversion, thereby reducing the formation of this toxic Aβ species. Monoclonal antibodies, on the other hand, are designed to specifically bind to AβpE3, promoting its clearance from the brain through phagocytosis by microglia.

Alzheimer_Therapy cluster_0 AβpE3 Formation Pathway cluster_1 Therapeutic Intervention Truncated Aβ Truncated Aβ AβpE3 AβpE3 Truncated Aβ->AβpE3 QC Glutaminyl Cyclase (QC) Glutaminyl Cyclase (QC) Aggregation & Plaque Formation Aggregation & Plaque Formation AβpE3->Aggregation & Plaque Formation QC Inhibitor QC Inhibitor QC Inhibitor->Glutaminyl Cyclase (QC) Inhibits Anti-AβpE3 Antibody Anti-AβpE3 Antibody Anti-AβpE3 Antibody->AβpE3 Binds & Promotes Clearance Neurotoxicity Neurotoxicity Aggregation & Plaque Formation->Neurotoxicity

Therapeutic strategies targeting AβpE3 in Alzheimer's disease.

Anticonvulsant Activity: Modulation of Glutamatergic Neurotransmission

Pyroglutamic acid and its derivatives have demonstrated anticonvulsant properties, suggesting a role in modulating excitatory neurotransmission mediated by glutamate.

Comparative Anticonvulsant Efficacy

A preclinical study in mice compared the protective effects of pyroglutamic acid and its derivatives against glutamate-induced seizures with known antiepileptic drugs.

CompoundProtection against Glutamate-induced SeizuresComparisonReference
Pyroglutamic Acid PotentSimilar potency to glutamic acid diethylester and valproic acid.[9][10]
Pyroglutamic Acid Derivatives (Id, f, g, h) PotentSimilar potency to glutamic acid diethylester and valproic acid.[9][10]
Pyroglutamic Acid No effect against NMDA-induced convulsionsContrasts with diazepam and 2-amino-5-phosphonovaleric acid which were effective.[9][10]
Experimental Protocol

Glutamate-Induced Seizure Model in Mice:

  • Induction of Seizures: Seizures were induced in mice by intracerebroventricular (i.c.v.) injection of glutamate or N-methyl-D-aspartate (NMDA).[9][10]

  • Treatment: Pyroglutamic acid and its derivatives were administered intraperitoneally (i.p.) prior to the seizure-inducing agent.[9][10]

  • Assessment: The latency to the onset of seizures and the severity of convulsions were observed and scored.[9][10]

Mechanism of Action: Non-NMDA Receptor Antagonism

The finding that pyroglutamic acid protects against glutamate-induced but not NMDA-induced seizures suggests that its anticonvulsant activity may be mediated through antagonism of non-NMDA glutamate receptors, such as AMPA and kainate receptors. By blocking these receptors, pyroglutamic acid derivatives may reduce the excessive excitatory signaling that leads to seizures.

Anticonvulsant_Mechanism cluster_0 Glutamatergic Synapse Glutamate Glutamate Non-NMDA Receptors Non-NMDA Receptors Glutamate->Non-NMDA Receptors NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Neuronal Excitation Neuronal Excitation Non-NMDA Receptors->Neuronal Excitation NMDA Receptor->Neuronal Excitation Seizure Activity Seizure Activity Neuronal Excitation->Seizure Activity Pyroglutamic Acid Derivative Pyroglutamic Acid Derivative Pyroglutamic Acid Derivative->Non-NMDA Receptors Antagonizes

Proposed anticonvulsant mechanism of pyroglutamic acid derivatives.

Inflammatory Diseases: RORγt Inverse Agonism

Novel tricyclic pyroglutamide derivatives have been identified as potent inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. This makes them promising candidates for the treatment of autoimmune and inflammatory diseases like psoriasis.

Preclinical Efficacy of a Pyroglutamide RORγt Inverse Agonist
CompoundModelKey FindingsReference
Compound 18 (and its phosphate prodrug 19) Mouse acanthosis model of psoriasisShowed potent and selective RORγt inverse agonist activity. The phosphate prodrug (19) demonstrated good dose-dependent efficacy in reducing skin inflammation.[6][11][12][13]
Experimental Protocol

Mouse Acanthosis Model of Psoriasis:

  • Model Induction: A psoriasis-like skin inflammation is induced in mice, for example, by the topical application of imiquimod, which leads to epidermal thickening (acanthosis) and inflammatory cell infiltration.[6][11][12][13]

  • Treatment: The pyroglutamide derivative (or its prodrug) is administered to the mice.[6][11][12][13]

  • Assessment: The severity of skin inflammation is evaluated by measuring ear thickness and analyzing skin biopsies for histological changes and inflammatory markers.[6][11][12][13]

Mechanism of Action: Inhibition of Th17 Cell Differentiation

RORγt is essential for the differentiation of naive T cells into pro-inflammatory Th17 cells, which produce cytokines like IL-17 that drive the pathogenesis of psoriasis. By acting as inverse agonists, pyroglutamide derivatives bind to RORγt and repress its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in the production of inflammatory cytokines, thereby ameliorating the disease.

RORgt_Inverse_Agonist Naive T Cell Naive T Cell Th17 Cell Differentiation Th17 Cell Differentiation Naive T Cell->Th17 Cell Differentiation RORγt-dependent RORγt RORγt Pro-inflammatory Cytokines (e.g., IL-17) Pro-inflammatory Cytokines (e.g., IL-17) Th17 Cell Differentiation->Pro-inflammatory Cytokines (e.g., IL-17) Inflammation (Psoriasis) Inflammation (Psoriasis) Pro-inflammatory Cytokines (e.g., IL-17)->Inflammation (Psoriasis) Pyroglutamide Derivative Pyroglutamide Derivative Pyroglutamide Derivative->RORγt Inverse Agonist

Mechanism of RORγt inverse agonism by pyroglutamide derivatives.

Conclusion

The pyroglutamic acid scaffold has demonstrated remarkable versatility, giving rise to derivatives with significant therapeutic potential across a range of central nervous system and inflammatory disorders. From enhancing cognitive function through cholinergic modulation to targeting the specific pathogenic amyloid-beta species in Alzheimer's disease, dampening neuronal hyperexcitability in epilepsy, and suppressing pro-inflammatory pathways in psoriasis, these compounds represent a promising area for future drug development. The comparative data presented here underscore the importance of continued research into the structure-activity relationships and mechanisms of action of pyroglutamic acid derivatives to unlock their full therapeutic potential. Further head-to-head comparative studies will be crucial in delineating the optimal candidates for clinical advancement in each therapeutic area.

References

Safety Operating Guide

Proper Disposal of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel compounds such as 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Due to its chemical structure, which includes a naphthalene ring and a pyrrolidone-carboxylic acid moiety, 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid should be treated as a hazardous waste. This classification is based on the known hazards of its constituent chemical groups. Naphthalene is a combustible solid and an environmental hazard, while pyrrolidine derivatives can be irritants.[1][2] Therefore, under no circumstances should this chemical be disposed of in regular trash or down the drain.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

    • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

    • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Work Environment:

    • All handling and preparation of this chemical for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Have a chemical spill kit available in the immediate vicinity.

Step-by-Step Disposal Protocol

The disposal of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid must be managed as hazardous waste. The following protocol outlines the necessary steps for its collection, storage, and disposal.

Step 1: Waste Characterization and Segregation

  • Classification: Treat 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.

  • Segregation: This waste must be segregated from other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent any adverse chemical reactions.[5]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect solid 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid waste in a designated, leak-proof, and puncture-resistant container.

    • For contaminated disposable materials like gloves and wipes, place them in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a designated, shatter-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle with a secure screw cap). The original container is often a good choice for waste storage.[6]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid." Do not use abbreviations or chemical formulas.[7]

    • The date when the waste was first added to the container (accumulation start date).

    • The primary hazards associated with the chemical (e.g., "Irritant," "Environmental Hazard").

  • Storage:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[9]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

Step 4: Final Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[9]

  • Professional Disposal: The collected waste will be transported to a licensed facility for proper treatment and disposal in accordance with local, state, and federal regulations.

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Accumulation Volume (SAA) Up to 55 gallons of hazardous waste[9]
Maximum Accumulation Time (Partial Container) Up to one year[8]
Container Headspace Minimum 10% of container volume
pH for Drain Disposal (Not Applicable for this Compound) Between 5.5 and 10.5 for approved substances[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Disposal Workflow for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid cluster_0 Disposal Workflow for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid cluster_1 Disposal Workflow for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid cluster_2 Disposal Workflow for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid start Start: Waste Generation characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Materials characterize->segregate is_solid Is the waste solid? segregate->is_solid collect_solid Collect in a Labeled, Puncture-Proof Container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid Collect in a Labeled, Leak-Proof, Shatter-Proof Container is_liquid->collect_liquid Yes collect_liquid->store contact_ehs Contact EHS/Licensed Waste Disposal Company for Pickup store->contact_ehs dispose Professional Disposal according to Regulations contact_ehs->dispose

Caption: Disposal Workflow for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid.

References

Essential Safety and Operational Guide for Handling 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 340319-91-7) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs of structurally related compounds, including other aromatic carboxylic acids and naphthalene derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.Protects against splashes of solutions or solid particulates. Goggles should provide a complete seal around the eyes. A face shield offers a broader barrier of protection for the entire face.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities or significant spill potential, chemical-resistant clothing and boots may be necessary.[2][4]Nitrile gloves offer good resistance to a range of chemicals, including acids and organic solvents.[3] Regular glove changes prevent permeation. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2]The fine particulate nature of a solid acid can lead to respiratory irritation. A fume hood provides primary containment, while a respirator offers personal protection.

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment Start Start: Assess Task CheckSolid Handling solid or generating dust? Start->CheckSolid CheckSplash Potential for splash? CheckSolid->CheckSplash No Respirator Add Respirator (N95+) CheckSolid->Respirator Yes CheckQuantity Handling large quantity? CheckSplash->CheckQuantity No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles CheckQuantity->BasePPE No ChemSuit Add Chemical Resistant Apron/Suit and Boots CheckQuantity->ChemSuit Yes Respirator->CheckSplash FaceShield->CheckQuantity ChemSuit->BasePPE

Caption: PPE selection workflow for handling 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Operational and Disposal Plans

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Contamination: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.

  • Spills: In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material and place it into a suitable disposal container.[5]

Disposal Plan:

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated, sealed waste container.[7]

  • Waste Compound: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Drains: Do not empty into drains or release into the environment.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.